1-(3,5-Dichloropyridin-2-yl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJIHPXIMSXHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377941 | |
| Record name | 1-(3,5-Dichloro-2-pyridyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-60-3 | |
| Record name | 1-(3,5-Dichloro-2-pyridyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87394-60-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1-(3,5-Dichloropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-(3,5-dichloropyridin-2-yl)piperazine, a heterocyclic compound of interest in pharmaceutical research and development. This document collates available data on its physicochemical characteristics, synthesis, and spectral properties, presenting them in a structured format for ease of reference and comparison.
Chemical and Physical Properties
This compound is an off-white to light yellow solid.[1][2] It is classified as a bulk drug intermediate and is primarily used for pharmaceutical purposes.[2] The compound should be stored in a cool, dry place, with a recommended long-term storage temperature of 2-8°C.[2]
A summary of its key chemical and physical properties is presented in the table below. It is important to note that some of the listed values are predicted and have not been experimentally verified in the available literature.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl₂N₃ | [2] |
| Molecular Weight | 232.11 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Boiling Point | 366°C at 760 mmHg | [3] |
| Density | 1.327 g/cm³ | [3] |
| Refractive Index | 1.573 | [3] |
| Flash Point | 175.1°C | [3] |
| XLogP3 (Predicted) | 2.19180 | [3] |
| PSA (Polar Surface Area) | 28.2 Ų | [3] |
Synthesis Protocols
A common method for the synthesis of similar compounds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds.
A general workflow for the synthesis of N-arylpiperazines is depicted in the following diagram:
Experimental Protocol for a Related Compound: Synthesis of 3,5-Dichloro-2-arylpyridines via Suzuki-Miyaura Coupling
While not a direct synthesis of the title compound, the following protocol for the synthesis of 3,5-dichloro-2-arylpyridines illustrates a relevant cross-coupling methodology that could be adapted. This procedure utilizes a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
2,3,5-Trichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Distilled water
-
Diethyl ether
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), 2,3,5-trichloropyridine (1 mmol), and the desired arylboronic acid (1.5 mmol).
-
Add a solvent mixture of distilled water (3.5 mL) and DMF (3 mL).
-
Stir the reaction mixture at 60°C for 12 hours.
-
After cooling to room temperature, extract the reaction mixture four times with diethyl ether (4 x 10 mL).
-
Combine the organic extracts and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the desired 3,5-dichloro-2-arylpyridine.
The following diagram illustrates the catalytic cycle for this type of reaction:
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the public domain. However, predicted mass spectrometry data has been reported.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 232.04028 |
| [M+Na]⁺ | 254.02222 |
| [M-H]⁻ | 230.02572 |
| [M+NH₄]⁺ | 249.06682 |
| [M+K]⁺ | 269.99616 |
| [M]⁺ | 231.03245 |
Data from PubChemLite.[4]
Biological Activity
Specific biological activity and signaling pathway information for this compound has not been reported in the available literature. However, the piperazine moiety is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of piperazine have been shown to exhibit a variety of pharmacological activities, including but not limited to, antiviral, antibacterial, anticancer, and antifungal properties. The specific activity is highly dependent on the nature and position of the substituents on the piperazine ring. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.
Conclusion
This compound is a chemical intermediate with potential applications in the pharmaceutical industry. While some of its basic physicochemical properties have been reported, a comprehensive experimental characterization, including melting point, pKa, solubility, and detailed spectral data, is currently lacking in publicly accessible sources. Similarly, its specific biological activities and associated signaling pathways remain to be investigated. The synthesis of this compound can likely be achieved through established methods for N-arylpiperazine formation, such as the Buchwald-Hartwig amination. This technical guide serves as a summary of the currently available information and highlights the areas where further research is needed to fully characterize this compound.
References
Technical Guide: 1-(3,5-Dichloropyridin-2-yl)piperazine (CAS 87394-60-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Dichloropyridin-2-yl)piperazine is a heterocyclic organic compound featuring a dichloropyridine moiety linked to a piperazine ring. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry, particularly in the design of novel therapeutic agents. The piperazine ring is a common scaffold in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a linker to various pharmacophores. The dichloropyridine component offers multiple sites for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs. This document provides a technical overview of the available information on this compound, including its physicochemical properties, a proposed synthetic route, and an exploration of potential biological activities based on structurally related molecules.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 87394-60-3 | [1][2][3] |
| Molecular Formula | C₉H₁₁Cl₂N₃ | [1][2] |
| Molecular Weight | 232.11 g/mol | [2] |
| Appearance | Off-white to light yellow solid | Generic Supplier Data |
| Storage Temperature | 2-8°C | Generic Supplier Data |
| Boiling Point | 366°C at 760 mmHg | [4] |
| Flash Point | 175.1°C | [4] |
| Density | 1.327 g/cm³ | [4] |
| Refractive Index | 1.573 | [4] |
| Predicted XLogP3 | 2.19180 | [4] |
| Predicted PSA | 28.2 Ų | [4] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of N-arylpiperazines. The most probable method is a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Experimental Protocol: Nucleophilic Aromatic Substitution
This proposed protocol is based on general procedures for the synthesis of similar pyridinylpiperazine derivatives.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
2,3,5-Trichloropyridine
-
Piperazine (used in excess)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO) or a similar high-boiling polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,3,5-trichloropyridine (1.0 eq) in DMSO, add piperazine (3.0-5.0 eq) and potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for this compound is not widely published. However, predicted data and analysis of its structural features can provide an expectation of its spectral characteristics.
Mass Spectrometry
Predicted mass spectrometry data for various adducts of the target molecule are provided in Table 2. This information is valuable for identifying the compound in mass spectrometry-based analyses.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 232.04028 | 147.3 |
| [M+Na]⁺ | 254.02222 | 155.3 |
| [M-H]⁻ | 230.02572 | 146.9 |
| [M+NH₄]⁺ | 249.06682 | 161.4 |
| [M+K]⁺ | 269.99616 | 149.0 |
| [M]⁺ | 231.03245 | 143.5 |
| Data sourced from PubChemLite.[5] |
NMR Spectroscopy (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dichloropyridine ring and the methylene protons of the piperazine ring. The aromatic protons will likely appear as doublets in the downfield region (δ 7.0-8.5 ppm). The piperazine protons will appear as two multiplets in the upfield region (δ 2.5-4.0 ppm), corresponding to the protons adjacent to the two different nitrogen environments.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the dichloropyridine ring and the piperazine ring. The aromatic carbons will be in the δ 110-160 ppm range, while the piperazine carbons will be in the δ 40-60 ppm range.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-N stretching of the piperazine moiety. The C-Cl stretching vibrations will likely be observed in the fingerprint region.
Potential Biological Activities and Applications
The specific biological targets and mechanism of action for this compound have not been reported in the available literature. However, the structural motifs present in the molecule are found in numerous biologically active compounds, suggesting potential areas for investigation. Many pyridinylpiperazine and dichlorophenylpiperazine derivatives are known to interact with central nervous system (CNS) targets.
Structurally Related Compounds and Their Activities
-
Dopamine and Serotonin Receptor Ligands: Many arylpiperazine derivatives are known to bind to dopamine (e.g., D₂, D₃) and serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ) receptors.[6][7] These receptors are implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and Parkinson's disease.
-
Enzyme Inhibitors: The piperazine scaffold can be functionalized to target various enzymes. For instance, certain piperazine-containing compounds have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.
-
Antimicrobial and Antifungal Agents: The combination of a pyridine ring and a piperazine moiety has been explored for the development of new antimicrobial and antifungal agents.[8]
Illustrative Signaling Pathway
Given the prevalence of arylpiperazines as CNS-active agents, a hypothetical signaling pathway that could be modulated by a derivative of this compound is the dopamine D₂ receptor signaling cascade.
Figure 2: Hypothetical Dopamine D₂ receptor inhibitory signaling pathway.
Conclusion
This compound is a chemical intermediate with significant potential for use in drug discovery and development. While detailed biological and experimental data for this specific compound are sparse in the public domain, its structural features suggest that it could serve as a valuable starting point for the synthesis of novel compounds targeting a range of biological pathways, particularly within the central nervous system. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold. Researchers working with this compound should adhere to appropriate safety protocols, as it is classified as a skin and eye irritant and may cause respiratory irritation.
References
- 1. This compound | 87394-60-3 [amp.chemicalbook.com]
- 2. This compound | 87394-60-3 [amp.chemicalbook.com]
- 3. This compound CAS#: 87394-60-3 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - this compound (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]
- 6. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3,5-Dichloropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for 1-(3,5-Dichloropyridin-2-yl)piperazine. This compound is a heterocyclic amine containing a dichloropyridine moiety linked to a piperazine ring, a common scaffold in medicinal chemistry. While detailed experimental data on its biological activity are limited in publicly accessible literature, this document consolidates available information on its chemical characteristics and discusses the general pharmacological context of related piperazine derivatives. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Molecular Structure and Identification
This compound is a substituted piperazine with a molecular formula of C₉H₁₁Cl₂N₃. The core structure consists of a piperazine ring attached at the N1 position to the C2 position of a 3,5-dichloropyridine ring.
Table 1: Molecular Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 87394-60-3[1][2] |
| Molecular Formula | C₉H₁₁Cl₂N₃[3][4] |
| SMILES | C1CN(CCN1)C2=C(C=C(C=N2)Cl)Cl[3][4] |
| InChI | InChI=1S/C9H11Cl2N3/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2[3][4] |
| InChIKey | BOJIHPXIMSXHDU-UHFFFAOYSA-N[3][4] |
Physicochemical Properties
The physicochemical properties of a compound are critical in assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical parameters for this compound.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 232.11 g/mol | [2] |
| Monoisotopic Mass | 231.033 Da | [3][4] |
| Predicted XlogP | 1.9 | [3][4] |
| Appearance | Off-white to light yellow solid | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Synthesis and Characterization
A general workflow for such a synthesis is depicted below.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not widely available in the public domain. However, predicted mass spectrometry data has been reported.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 232.04028 |
| [M+Na]⁺ | 254.02222 |
| [M-H]⁻ | 230.02572 |
| [M]⁺ | 231.03245 |
| [M]⁻ | 231.03355 |
| Data sourced from PubChem.[3][4] |
Biological Activity and Potential Signaling Pathways
The biological activity of this compound has not been extensively characterized in publicly available literature. However, the piperazine moiety is a well-established pharmacophore present in a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS).[5] Piperazine derivatives are known to interact with various receptors, including dopaminergic, serotoninergic, and adrenergic receptors.[4]
Given the structural similarities to other N-arylpiperazines with known pharmacological profiles, it is plausible that this compound could exhibit activity at G-protein coupled receptors (GPCRs) involved in neurotransmission. A hypothetical signaling pathway that such a compound might modulate is illustrated below. This is a generalized representation and has not been experimentally validated for this specific molecule.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the surveyed literature. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of N-arylpiperazines and develop specific assays for their biological targets of interest. A general protocol for a nucleophilic aromatic substitution reaction to synthesize similar compounds is outlined below.
General Protocol for Nucleophilic Aromatic Substitution:
-
Reaction Setup: To a solution of the appropriate chlorinated pyridine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, NMP, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add piperazine (1.1 to 2.0 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine; 2.0-3.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired N-arylpiperazine.
Conclusion
This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. This guide has summarized its known molecular and physicochemical properties. While specific experimental data on its synthesis, characterization, and biological activity are currently limited, the provided information on related compounds and general methodologies offers a starting point for researchers. Further studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.
References
- 1. This compound CAS#: 87394-60-3 [amp.chemicalbook.com]
- 2. This compound | 87394-60-3 [amp.chemicalbook.com]
- 3. 1-(3,4-dichlorophenyl)piperazine [webbook.nist.gov]
- 4. PubChemLite - this compound (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]
- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-(3,5-Dichloropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(3,5-dichloropyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details two plausible synthetic routes, including experimental protocols and quantitative data based on analogous reactions. Additionally, a potential pharmacological context for this class of compounds is illustrated through a signaling pathway diagram.
Core Synthesis Pathways
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a piperazine nucleophile displaces a halide leaving group on a di- or tri-substituted pyridine ring. The reactivity of the leaving group is significantly enhanced by the electron-withdrawing nature of the pyridine nitrogen and the other halogen substituents. Two primary pathways are presented below.
Pathway 1: From 2,3,5-Trichloropyridine
This pathway involves the reaction of 2,3,5-trichloropyridine with piperazine. The chlorine atom at the C-2 position of the pyridine ring is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This regioselectivity is a common feature in the reactions of polychlorinated pyridines.
Pathway 2: From 3,5-Dichloro-2-fluoropyridine
An alternative and potentially more efficient route utilizes 3,5-dichloro-2-fluoropyridine as the starting material. The fluorine atom at the C-2 position is an excellent leaving group in SNAr reactions, often leading to higher reaction rates and yields compared to its chloro-analogue.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two proposed synthesis pathways, based on typical conditions for analogous nucleophilic aromatic substitution reactions.
| Parameter | Pathway 1: From 2,3,5-Trichloropyridine | Pathway 2: From 3,5-Dichloro-2-fluoropyridine |
| Starting Material | 2,3,5-Trichloropyridine | 3,5-Dichloro-2-fluoropyridine |
| Reagent | Piperazine | Piperazine |
| Solvent | Toluene, Dioxane, or DMF | Acetonitrile, THF, or DMSO |
| Base | Excess Piperazine or K₂CO₃ | K₂CO₃ or Et₃N |
| Temperature | 80-120 °C | Room Temperature to 80 °C |
| Reaction Time | 12-24 hours | 4-12 hours |
| Typical Yield | 70-85% | 85-95% |
| Purity (post-purification) | >98% | >98% |
Experimental Protocols
Pathway 1: Synthesis of this compound from 2,3,5-Trichloropyridine
Materials:
-
2,3,5-Trichloropyridine (1.0 eq)
-
Piperazine (2.5 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture (for elution)
Procedure:
-
To a solution of 2,3,5-trichloropyridine in toluene, add piperazine.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Pathway 2: Synthesis of this compound from 3,5-Dichloro-2-fluoropyridine
Materials:
-
3,5-Dichloro-2-fluoropyridine (1.0 eq)
-
Piperazine (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture (for elution)
Procedure:
-
To a stirred suspension of 3,5-dichloro-2-fluoropyridine and potassium carbonate in acetonitrile, add piperazine.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the desired product.
Visualizations
Synthesis Workflow
Caption: Synthesis pathways for this compound.
Potential Pharmacological Signaling Pathway
While the specific biological targets of this compound are not extensively documented, many arylpiperazine derivatives are known to interact with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1][2][3][4][5][6][7] These interactions can modulate downstream signaling cascades, including the regulation of cyclic AMP (cAMP) levels. The following diagram illustrates a hypothetical signaling pathway where a dichloropyridinyl piperazine derivative acts as an antagonist at D2 dopamine receptors and an agonist at 5-HT1A serotonin receptors.
Caption: Hypothetical modulation of dopamine and serotonin signaling pathways.
References
- 1. 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-(3,5-Dichloropyridin-2-yl)piperazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a technical overview of the available spectroscopic and physicochemical data for the compound 1-(3,5-Dichloropyridin-2-yl)piperazine. Extensive searches for experimental ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data have been conducted; however, no publicly available experimental spectra for this specific compound have been identified.
This guide presents the compound's known physicochemical properties and predicted mass spectrometry data. Furthermore, it outlines generalized, representative experimental protocols for the synthesis and spectroscopic characterization of similar compounds, which can serve as a practical reference for researchers. A standardized workflow for the spectroscopic identification of newly synthesized compounds is also provided in a visual format.
Compound Identification and Properties
This compound is a chemical intermediate. Its basic properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl₂N₃ | PubChem[1][2] |
| Monoisotopic Mass | 231.033 Da | PubChem[1][2] |
| Predicted XlogP | 1.9 | PubChem[1] |
Spectroscopic Data
As of the date of this publication, experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available in the public domain based on extensive literature and database searches. In lieu of experimental data, predicted mass spectrometry data is provided.
Mass Spectrometry (Predicted Data)
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally generated and should be used as a reference for experimental mass spectrometry analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 232.04028 |
| [M+Na]⁺ | 254.02222 |
| [M-H]⁻ | 230.02572 |
| [M+NH₄]⁺ | 249.06682 |
| [M+K]⁺ | 269.99616 |
| [M]⁺ | 231.03245 |
| [M]⁻ | 231.03355 |
Data sourced from PubChem and calculated using the CCSbase model.[1][2]
Generalized Experimental Protocols
The following sections describe generalized and representative protocols for the synthesis and spectroscopic characterization of a compound such as this compound. Note: These are not specific protocols for the target compound but are based on standard laboratory practices for similar chemical entities.
Synthesis of 2-(Piperazin-1-yl)pyridine Derivatives
A common method for the synthesis of 2-substituted piperazinyl-pyridines involves the nucleophilic aromatic substitution of a halogenated pyridine with piperazine.
Reaction Scheme: A general reaction involves reacting a di- or tri-substituted pyridine, where one substituent is a good leaving group (e.g., chlorine), with piperazine in a suitable solvent and often in the presence of a base to neutralize the generated acid.
Representative Procedure:
-
To a solution of the chlorinated pyridine precursor in a high-boiling point solvent such as acetonitrile, add an excess of piperazine.[3]
-
Add a base, for example, potassium carbonate, to the reaction mixture.[3]
-
Heat the mixture to reflux and monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired substituted piperazinyl-pyridine.
Spectroscopic Characterization
Sample Preparation:
-
Dissolve approximately 5-20 mg of the purified solid compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5][6]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[5]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][6][7]
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[5]
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]
-
Acquire the ¹H NMR spectrum. For ¹³C NMR, a higher sample concentration (20-50 mg) and a greater number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.[5][8]
Sample Preparation and Analysis:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Ionization (EI).[9]
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio.[9][10]
-
A detector records the abundance of each ion, generating a mass spectrum.[9][11]
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.[12] This will be subtracted from the sample spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.
-
Collect the sample spectrum.[12] The resulting spectrum will show the absorption of infrared radiation at different wavenumbers, corresponding to the vibrational frequencies of the functional groups in the molecule.[13][14]
Visualized Workflows
The following diagrams illustrate generalized workflows relevant to the synthesis and characterization of a chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Caption: A standard workflow for obtaining and analyzing an NMR spectrum.
References
- 1. PubChemLite - this compound (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 1-(3,5-dichloropyridin-4-yl)piperazine (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.bu.edu [sites.bu.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. organomation.com [organomation.com]
- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
An In-depth Technical Guide to the NMR and Mass Spectrometry of 1-(3,5-Dichloropyridin-2-yl)piperazine
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 1-(3,5-Dichloropyridin-2-yl)piperazine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted spectral data, detailed experimental protocols, and visual representations of fragmentation pathways and analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and mass spectrum of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.10 | d | 1H | H-6 (Pyridine) |
| ~7.65 | d | 1H | H-4 (Pyridine) |
| ~3.60 | t | 4H | H-2', H-6' (Piperazine) |
| ~3.00 | t | 4H | H-3', H-5' (Piperazine) |
| ~2.05 | s | 1H | N-H (Piperazine) |
Solvent: CDCl₃, Reference: TMS (0 ppm). Coupling constants (J) for doublets (d) are expected to be in the range of 2-3 Hz, and for triplets (t) around 5-6 Hz.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~158.0 | C-2 (Pyridine) |
| ~145.0 | C-6 (Pyridine) |
| ~138.0 | C-4 (Pyridine) |
| ~125.0 | C-5 (Pyridine) |
| ~122.0 | C-3 (Pyridine) |
| ~50.0 | C-2', C-6' (Piperazine) |
| ~45.0 | C-3', C-5' (Piperazine) |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm).
Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Predicted Relative Abundance |
| 231/233/235 | [M]⁺ | High |
| 202/204 | [M - C₂H₅N]⁺ | Medium |
| 174/176 | [M - C₄H₈N]⁺ | Medium |
| 146/148 | [C₅H₂Cl₂N]⁺ | High |
| 85 | [C₄H₉N₂]⁺ | High |
The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic isotopic clusters for chlorine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a small molecule such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
-
Instrument Setup :
-
The analysis can be performed on a 400 MHz or 500 MHz NMR spectrometer.[2]
-
The instrument should be properly tuned and shimmed to ensure magnetic field homogeneity.
-
-
¹H NMR Acquisition :
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the ¹H NMR spectrum to the TMS signal at 0.00 ppm and the ¹³C NMR spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.
-
Mass Spectrometry Protocol
-
Sample Preparation :
-
Instrumentation :
-
The analysis can be performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer can be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
To obtain structural information, perform MS/MS analysis on the molecular ion peak.
-
Select the precursor ion corresponding to the molecular weight of the compound.
-
Apply collision-induced dissociation (CID) and acquire the product ion spectrum.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Predicted fragmentation pathway of this compound.
References
Physical and chemical characteristics of 1-(3,5-Dichloropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the piperazine derivative, 1-(3,5-Dichloropyridin-2-yl)piperazine. Due to its structural motifs—a dichloropyridinyl group and a piperazine ring—this compound is of interest to researchers in medicinal chemistry and drug development for its potential biological activities. This document summarizes available data, proposes a likely synthetic pathway, and discusses potential biological interactions based on related compounds.
Core Physical and Chemical Characteristics
While extensive experimental data for this compound is not widely published, a summary of its known and predicted properties has been compiled from various chemical databases and suppliers.
| Property | Value | Source |
| CAS Number | 87394-60-3 | [1][2] |
| Molecular Formula | C₉H₁₁Cl₂N₃ | [3] |
| Molecular Weight | 232.11 g/mol | Inferred from molecular formula |
| Appearance | Off-white to light yellow solid | [1][2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Storage Temperature | 2-8°C | [1][2] |
Note: Specific experimental values for boiling point, melting point, and solubility are not consistently reported in publicly available literature. The appearance and storage conditions are based on information from chemical suppliers.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via SNAᵣ.
General Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2,3,5-trichloropyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add piperazine (1.2-2.0 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 150°C and stirred for several hours to days. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.
Potential Biological Activity and Signaling Pathways
Specific biological data for this compound is not available. However, the piperazine and pyridinylpiperazine scaffolds are present in a wide range of biologically active molecules.[4][5] Many N-arylpiperazine derivatives are known to interact with various receptors in the central nervous system (CNS), particularly serotonergic and dopaminergic receptors.[6]
Derivatives of pyridinylpiperazine have been investigated for a variety of pharmacological activities, including but not limited to:
-
Antimicrobial and Antifungal Activity: The piperazine nucleus is a common feature in many antimicrobial and antifungal agents.[5][7]
-
Enzyme Inhibition: Substituted piperazines have been shown to act as inhibitors for various enzymes, such as urease.[4][8]
-
Anticancer Activity: Certain piperazine-substituted compounds have demonstrated antiproliferative effects.[9]
Given these precedents, it is plausible that this compound could exhibit activity at CNS receptors or possess other biological properties. The dichloropyridinyl moiety may influence the compound's potency, selectivity, and pharmacokinetic properties. A hypothetical signaling pathway diagram is presented below, illustrating potential interactions based on the known pharmacology of related N-arylpiperazines.
Caption: Putative signaling pathways for this compound.
Spectral Data
No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound are available in the public domain. Researchers synthesizing this compound would need to perform full spectral characterization to confirm its identity and purity. Predicted mass-to-charge ratios for various adducts can be found in databases such as PubChem.[3]
Conclusion
This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data is currently sparse, this guide provides a summary of the available information and a framework for future research. The proposed synthetic route offers a starting point for its preparation, and the discussion of potential biological activities highlights areas for pharmacological screening. Further research is required to fully elucidate the physical, chemical, and biological properties of this compound.
References
- 1. This compound CAS#: 87394-60-3 [amp.chemicalbook.com]
- 2. This compound | 87394-60-3 [amp.chemicalbook.com]
- 3. PubChemLite - this compound (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production [mdpi.com]
Potential Biological Activity of 1-(3,5-Dichloropyridin-2-yl)piperazine: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a general overview based on available information for the chemical class of pyridylpiperazines. Extensive literature searches did not yield specific biological activity data, detailed experimental protocols, or established signaling pathway involvement for the compound 1-(3,5-Dichloropyridin-2-yl)piperazine. The information presented herein is based on analogous compounds and general principles of medicinal chemistry for this scaffold.
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. Its derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to antimicrobial, anti-inflammatory, anticancer, and central nervous system (CNS) effects. The incorporation of a substituted pyridine ring, as in the case of this compound, can significantly modulate the compound's physicochemical properties and its interaction with biological targets. This technical guide aims to explore the potential biological activities of this compound based on structure-activity relationships (SAR) of related compounds and general pharmacological principles.
Physicochemical Properties and Synthesis
Based on its chemical structure, this compound is a halogenated pyridylpiperazine. The presence of two chlorine atoms on the pyridine ring is expected to influence its lipophilicity, metabolic stability, and binding interactions.
Synthesis: While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a general synthetic approach for pyridylpiperazines involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable dihalopyridine and piperazine.
A plausible synthetic route is outlined below:
Potential Biological Activities
Given the lack of specific data, the potential biological activities of this compound can be inferred from studies on structurally related pyridylpiperazine and dichlorophenylpiperazine derivatives.
Antimicrobial and Antifungal Activity
Piperazine derivatives are well-documented for their antimicrobial and antifungal properties. The biological activity is often influenced by the nature and position of substituents on the aromatic ring. Halogen atoms, such as chlorine, can enhance the antimicrobial potential of a compound. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.
Urease Inhibition
Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been investigated as urease inhibitors.[1] Urease is an enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The dichloropyridinyl moiety of the title compound could potentially interact with the active site of urease, suggesting a possible role as a urease inhibitor.
Central Nervous System (CNS) Activity
Many pyridylpiperazine derivatives exhibit CNS activity, acting on various receptors and transporters. For instance, some are known to have affinity for dopamine and serotonin receptors. 1-(2,3-Dichlorophenyl)piperazine is a known metabolite of the atypical antipsychotic aripiprazole and has been studied for its interaction with dopamine D2 and D3 receptors. While the pyridine ring in the title compound differs from the phenyl ring, the presence of the dichlorinated aromatic system attached to the piperazine moiety suggests that it could potentially modulate CNS targets.
Experimental Protocols for Future Investigation
Should this compound be investigated for its biological activity, the following standard experimental protocols could be employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of this compound.
-
MTT Incubation: After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 (half-maximal inhibitory concentration) is determined.
References
1-(3,5-Dichloropyridin-2-yl)piperazine: A Technical Review of its Synthesis and Potential Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,5-dichloropyridin-2-yl)piperazine, a heterocyclic compound belonging to the widely explored arylpiperazine class. While specific pharmacological data for this exact molecule is limited in publicly accessible literature, this document consolidates information on its synthesis, physicochemical properties, and the established biological activities of structurally related analogs. The arylpiperazine scaffold is a cornerstone in medicinal chemistry, frequently associated with high-affinity ligands for various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[1][2][3] This guide leverages data from close analogs to infer potential therapeutic applications and provides detailed experimental protocols to facilitate further research and development.
Chemical Properties and Synthesis
This compound (CAS: 87394-60-3) is an organic intermediate with the molecular formula C₉H₁₁Cl₂N₃.[4] It is typically a solid, off-white to light yellow in appearance, and is utilized as an intermediate in the synthesis of more complex pharmaceutical compounds.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 87394-60-3 | [4] |
| Molecular Formula | C₉H₁₁Cl₂N₃ | [4][5] |
| Molecular Weight | 232.11 g/mol | [6][7] |
| Appearance | Off-white to light yellow solid | [4] |
| Boiling Point | 366°C at 760 mmHg | [7] |
| Flash Point | 175.1°C | [7] |
| Density | 1.327 g/cm³ | [7] |
| XLogP3 | 2.19 | [7] |
| Storage | 2-8°C, cool, dry place | [4] |
Synthetic Route
The synthesis of this compound is primarily achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This common method for creating arylpiperazines involves reacting a highly halogenated aromatic or heteroaromatic ring with piperazine.[8] In this case, the starting material is 2,3,5-trichloropyridine. The chlorine atom at the 2-position is the most activated towards substitution due to the electron-withdrawing effects of the ring nitrogen and the other two chlorine atoms.
The general workflow for this synthesis is depicted below.
Detailed Experimental Protocol (Representative)
Materials:
-
2,3,5-Trichloropyridine
-
Piperazine (anhydrous)
-
n-Butanol (or Xylene)
-
Sodium Carbonate (or other suitable base)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3,5-trichloropyridine (1.0 eq).
-
Add piperazine (typically a 2-4 fold excess to minimize double substitution and act as a base).
-
Add n-butanol or another high-boiling point solvent to create a stirrable slurry.
-
Heat the reaction mixture to reflux (approx. 118°C for n-butanol) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The resulting residue is partitioned between an organic solvent (e.g., DCM or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize any hydrochloride salts formed and remove excess piperazine.
-
The organic layer is separated, washed with water and then brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.
Potential Pharmacological Activity
The arylpiperazine moiety is a well-established pharmacophore that targets monoaminergic GPCRs.[1][12] Extensive research on this class of compounds has demonstrated that derivatives frequently exhibit high affinity for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptors.[1][2][3] The specific pharmacological profile (agonist, antagonist, or partial agonist) is highly dependent on the nature of the aryl group and any substitutions on the second nitrogen of the piperazine ring.
As no specific binding data for this compound is available, Table 2 summarizes the binding affinities of several closely related dichlorinated arylpiperazine analogs. This data strongly suggests that the target compound is likely to interact with dopamine and serotonin receptors.
Table 2: Biological Activity of Structurally Related Arylpiperazine Analogs
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |
| NGB 2904 (derivative of 1-(2,3-dichlorophenyl)piperazine) | hD₃ | 2.0 | [13] |
| hD₂L | 112 | [13] | |
| Compound 29 (derivative of 1-(2,3-dichlorophenyl)piperazine) | hD₃ | 0.7 | [13] |
| hD₂L | 93.3 | [13] | |
| Aripiprazole Metabolite (1-(2,3-dichlorophenyl)piperazine) | D₂ | Partial Agonist Activity | [14] |
| D₃ | Partial Agonist Activity | [14] | |
| Compound 1b (derivative of 1-(2,3-dichlorophenyl)piperazine) | 5-HT₁ₐ | Not specified, but binds | [15] |
| Various Purine Derivatives (of 1-(3-chlorophenyl)piperazine) | 5-HT₁ₐ | 12 - 15 | |
| 5-HT₂ₐ | 15 - 28 | ||
| α₁ Adrenoceptor | 21 - 89 |
Note: This table presents data for analogs to suggest potential targets for this compound. These values do not represent the activity of the title compound itself.
Potential Signaling Pathways
Given the high affinity of related compounds for the dopamine D₂ receptor, a likely mechanism of action for derivatives of this compound could involve modulation of D₂ receptor signaling. The D₂ receptor is a Gᵢ-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Experimental Protocols for Biological Evaluation
To determine the precise pharmacological profile of this compound, a series of standard assays would be required.
Radioligand Binding Assay Protocol (Representative)
This protocol is a standard method to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To determine the affinity of this compound for human D₂ or 5-HT₁ₐ receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., D₂ or 5-HT₁ₐ).
-
Radioligand (e.g., [³H]Spiperone for D₂ or [³H]8-OH-DPAT for 5-HT₁ₐ).
-
Test compound: this compound, dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.
-
Non-specific binding control (e.g., Haloperidol for D₂ or Serotonin for 5-HT₁ₐ).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the specific radioligand at a concentration near its K₋ value, and varying concentrations of the test compound.
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific control compound.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioactivity.
-
Allow the filters to dry, then add scintillation fluid to each filter circle.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound is a readily synthesizable compound that belongs to a class of molecules with proven significance in neuropharmacology. Based on extensive data from structurally similar analogs, it is highly probable that this compound and its derivatives will exhibit activity at dopamine and/or serotonin receptors. The dichloropyridinyl moiety offers a unique electronic and steric profile compared to the more commonly studied dichlorophenyl analogs, which could lead to novel selectivity or functional activity profiles.
Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive pharmacological characterization. This should include binding assays against a panel of CNS receptors and functional assays (e.g., cAMP accumulation, β-arrestin recruitment) to determine its efficacy as an agonist, antagonist, or biased ligand. Such studies will elucidate its potential as a lead compound for the development of novel therapeutics for psychiatric and neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 87394-60-3 [amp.chemicalbook.com]
- 5. PubChemLite - this compound (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]
- 6. 87394-60-3 this compound AKSci 9223CH [aksci.com]
- 7. echemi.com [echemi.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 9. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 10. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2010070371A1 - Process for the preparation of piperazine derivatives - Google Patents [patents.google.com]
- 14. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted <i>N</i>-arylpiperazine Derivatives Characterized as D<sub>2</sub>/D<sub>3</sub> Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - ProQuest [proquest.com]
- 15. Secure Verification [cherry.chem.bg.ac.rs]
The Advent of Dichloropyridinyl Piperazines: A Technical Guide to their Discovery and History
For Immediate Release
This technical guide provides an in-depth exploration of the discovery and history of dichloropyridinyl piperazines, a significant class of compounds in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the synthetic evolution, structure-activity relationships (SAR), and pharmacological profiles of these molecules.
Introduction: The Emergence of a Privileged Scaffold
The piperazine moiety is a cornerstone in the design of centrally active agents, prized for its favorable pharmacokinetic properties.[1][2] The journey of dichloropyridinyl piperazines begins with the broader exploration of pyridinylpiperazines. A seminal 1983 paper introduced pyridinylpiperazines as a novel class of potent and selective α2-adrenoceptor antagonists, sparking significant interest in this heterocyclic scaffold.[3] This early work laid the groundwork for further structural modifications, including the introduction of dichloro-substituents on the pyridine ring, to modulate potency, selectivity, and pharmacokinetic profiles. The bioisosteric replacement of a dichlorophenyl ring with a dichloropyridinyl moiety has been a key strategy for medicinal chemists to fine-tune the electronic and steric properties of new chemical entities, often leading to improved biological activity and drug-like characteristics.
Synthetic Strategies and Methodologies
The synthesis of dichloropyridinyl piperazines typically involves the nucleophilic aromatic substitution (SNAr) reaction between a dichloropyridine derivative and piperazine.
General Synthesis of 1-(Dichloropyridinyl)piperazines
A common synthetic route involves the reaction of a commercially available dichloropyridine, such as 2,6-dichloropyridine or 4-amino-2,6-dichloropyridine, with a large excess of piperazine. The reaction is often carried out in a suitable solvent like acetonitrile and may be heated to reflux. The excess piperazine acts as both a nucleophile and a base to neutralize the hydrogen chloride formed during the reaction.
Experimental Protocol: Synthesis of 1-(3-nitropyridin-2-yl)piperazine
This protocol, adapted from a similar synthesis of a nitropyridinyl piperazine, illustrates the general principles.[4]
-
Reaction Setup: A mixture of 2-chloro-3-nitropyridine (1 equivalent) and piperazine (excess, e.g., 5-10 equivalents) in acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(3-nitropyridin-2-yl)piperazine.[4]
A similar strategy can be employed for the synthesis of dichloropyridinyl piperazines, with appropriate modifications to the starting materials and reaction conditions. For instance, the synthesis of 4-amino-2,6-dichloropyridine derivatives has been reported, providing a key intermediate for further elaboration.[5]
Pharmacological Profile and Mechanism of Action
Dichloropyridinyl piperazines have been investigated for their activity at various central nervous system (CNS) targets, including dopamine and serotonin receptors, which are implicated in a range of neuropsychiatric disorders.[6][7]
Targeting Dopamine and Serotonin Receptors
Many arylpiperazine derivatives are known to interact with dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. The dichloropyridinyl moiety can significantly influence the binding affinity and functional activity at these receptors. The electronic properties of the pyridine ring, modified by the electron-withdrawing chlorine atoms, can alter the pKa of the piperazine nitrogens and influence key receptor-ligand interactions.
Signaling Pathway for Dopamine D2 Receptor Antagonism
Below is a representative signaling pathway for a G-protein coupled receptor (GPCR) like the dopamine D2 receptor, which is a common target for arylpiperazine compounds. Antagonism by a dichloropyridinyl piperazine would block the downstream effects of dopamine.
References
- 1. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 1-(3,5-Dichloropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(3,5-Dichloropyridin-2-yl)piperazine, a chemical intermediate of interest in pharmaceutical research and development. The following sections detail its properties, hazards, safe handling protocols, and emergency procedures to ensure its responsible use in a laboratory setting.
Physicochemical Properties
This compound is an off-white to light yellow solid.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 87394-60-3 | [2][3] |
| Molecular Formula | C₉H₁₁Cl₂N₃ | [2] |
| Molecular Weight | 232.11 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | 95% | [2] |
| Storage Temperature | 2-8°C | [1] |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
| Flash Point | Not available | [2] |
| Solubility | Not available | [2] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2]
GHS Classification
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2A |
| Specific target organ toxicity - single exposure (Respiratory system) | 3 |
Source: AK Scientific, Inc. Safety Data Sheet[2]
Hazard Statements and Pictograms
The following hazard statements and pictograms are associated with this compound:[2][4]
Caption: GHS pictogram for skin, eye, and respiratory irritation.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]
-
Wear suitable protective clothing, gloves, and eye/face protection.[2]
-
Do not eat, drink, or smoke when using this product.[2]
References
Methodological & Application
Synthesis of 1-(3,5-Dichloropyridin-2-yl)piperazine from 2,3,5-Trichloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-(3,5-dichloropyridin-2-yl)piperazine, a valuable building block in medicinal chemistry and drug development, from the starting material 2,3,5-trichloropyridine. The described method is based on a nucleophilic aromatic substitution (SNAr) reaction.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its preparation involves the selective substitution of the chlorine atom at the 2-position of the 2,3,5-trichloropyridine ring with piperazine. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the presence of other chloro substituents activate the 2-position for nucleophilic attack. This protocol outlines a robust and reproducible method for this synthesis, including reaction setup, monitoring, workup, and purification.
Reaction Scheme
The overall reaction is a nucleophilic aromatic substitution where piperazine acts as the nucleophile, displacing the chloride at the C2 position of 2,3,5-trichloropyridine.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from analogous syntheses of substituted pyridinylpiperazines and is designed to provide a high yield of the desired product.
Materials and Reagents:
-
2,3,5-Trichloropyridine
-
Piperazine (anhydrous)
-
Triethylamine (Et3N) or other suitable base (e.g., K2CO3, Cs2CO3)
-
Acetonitrile (anhydrous) or other suitable polar aprotic solvent (e.g., DMF, DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3,5-trichloropyridine (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: Add piperazine (2.0-3.0 eq) to the solution. A slight excess of piperazine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction. Alternatively, a stoichiometric amount of piperazine can be used in the presence of an external base like triethylamine (1.5-2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 1:1 or 2:1). The disappearance of the starting material (2,3,5-trichloropyridine) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.
-
Workup: Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining HCl and unreacted piperazine hydrochloride.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the final product by NMR, mass spectrometry, and melting point determination.
Data Presentation
| Parameter | Value |
| Starting Material | 2,3,5-Trichloropyridine |
| Reagent | Piperazine |
| Solvent | Acetonitrile |
| Base | Piperazine (excess) or Triethylamine |
| Reaction Temperature | Reflux (~82 °C) |
| Reaction Time | 4-24 hours (monitor by TLC) |
| Typical Yield | 75-90% (after purification) |
| Purification Method | Flash Column Chromatography |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2,3,5-Trichloropyridine is a hazardous substance; consult the Safety Data Sheet (SDS) before use.
-
Piperazine is corrosive and can cause burns. Handle with care.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Triethylamine has a strong, unpleasant odor and is flammable and corrosive.
These detailed notes and protocols should enable researchers to successfully synthesize this compound for its application in pharmaceutical research and development.
Application Note & Protocol: Synthesis of 1-(3,5-Dichloropyridin-2-yl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(3,5-Dichloropyridin-2-yl)piperazine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in many pharmacologically active compounds, imparting favorable pharmacokinetic properties.[1][2] The dichloropyridine portion of the molecule offers multiple sites for further functionalization through cross-coupling reactions. This document provides a detailed experimental protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, further activated by the chlorine substituents, facilitates the substitution reaction with piperazine.[3][4][5][6]
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution where piperazine displaces the chlorine atom at the 2-position of 2,3,5-trichloropyridine. The greater reactivity of the 2-position chlorine is due to the electronic activation by the ring nitrogen.
2,3,5-Trichloropyridine + Piperazine → this compound
Experimental Protocol
This protocol details the synthesis of this compound from 2,3,5-trichloropyridine and piperazine.
Materials:
| Reagent | CAS No. | Molecular Wt. | Molar Eq. |
| 2,3,5-Trichloropyridine | 16063-70-0 | 182.41 g/mol | 1.0 |
| Piperazine | 110-85-0 | 86.14 g/mol | 3.0 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - |
| Saturated aq. NaHCO₃ | - | - | - |
| Brine | - | - | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 g/mol | - |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,5-trichloropyridine (1.0 eq).
-
Reagent Addition: Dissolve the starting material in dichloromethane (DCM). Add piperazine (3.0 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq) as a base to scavenge the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The product is expected to be an off-white to light yellow solid.[7]
Data Presentation
Table 1: Summary of Experimental Parameters
| Parameter | Value |
| Reactants | |
| 2,3,5-Trichloropyridine | 1.0 eq |
| Piperazine | 3.0 eq |
| Triethylamine | 1.5 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | Reflux (~40°C) |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (N₂ or Ar) |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₉H₁₁Cl₂N₃ |
| Molecular Weight | 232.11 g/mol |
| Expected Appearance | Off-white to light yellow solid[7] |
| Expected Yield | 70-85% (typical for SNAr) |
| Purity | >95% (after chromatography) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Pathway: Buchwald-Hartwig Amination
While SNAr is a direct method, the Buchwald-Hartwig amination offers an alternative, palladium-catalyzed approach for forming C-N bonds.[8][9][10] This method is particularly useful for less reactive aryl halides.
References
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 87394-60-3 [amp.chemicalbook.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
Applications of 1-(3,5-Dichloropyridin-2-yl)piperazine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-(3,5-Dichloropyridin-2-yl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of pharmacologically active compounds. Its unique electronic and structural features make it a key component in the design of ligands targeting various G-protein coupled receptors (GPCRs), particularly those implicated in central nervous system (CNS) disorders. This document provides detailed application notes on the utility of this scaffold, protocols for the synthesis of its derivatives, and methodologies for their biological evaluation.
Application Notes
The this compound moiety is a common feature in a multitude of compounds investigated for their therapeutic potential. Its primary applications lie in the development of antagonists and inverse agonists for dopamine and serotonin receptors, making it a valuable scaffold for the discovery of novel antipsychotic and antidepressant agents.
Antipsychotic Drug Discovery:
Derivatives of this compound have been extensively explored as antagonists of the dopamine D2 receptor and serotonin 5-HT2A receptor, the primary targets for atypical antipsychotics. The dichloro-substitution on the pyridine ring can influence the compound's affinity and selectivity for these receptors. The piperazine ring provides a key basic nitrogen atom for interaction with a conserved aspartate residue in the transmembrane domain 3 of these receptors, a crucial interaction for binding. Furthermore, the second nitrogen of the piperazine allows for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties.
Antidepressant and Anxiolytic Drug Development:
This scaffold is also integral to the design of ligands for other serotonin receptors, such as 5-HT1A and 5-HT7. Antagonism at the 5-HT7 receptor is a promising strategy for the treatment of depression and cognitive disorders. The this compound core can be elaborated with different side chains and terminal groups to achieve high affinity and selectivity for the 5-HT7 receptor.
Other Therapeutic Areas:
Beyond CNS disorders, the versatile nature of the piperazine scaffold has led to its investigation in other therapeutic areas, including the development of antimicrobial and antifungal agents.[1][2]
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of representative arylpiperazine derivatives, including those with dichlorophenyl and dichloropyridinyl moieties, for various dopamine and serotonin receptors. This data highlights the potential of this scaffold in tuning receptor selectivity.
| Compound ID | Scaffold | Target Receptor | Ki (nM) |
| Analog 1 | 1-(2,3-Dichlorophenyl)piperazine | Dopamine D2 | < 100 |
| Analog 2 | 1-(2,3-Dichlorophenyl)piperazine | Dopamine D3 | 0.6 - 1080 |
| Analog 3 | 1-(2,3-Dichlorophenyl)piperazine | Serotonin 5-HT1A | Varied |
| Analog 4 | 1-(2,3-Dichlorophenyl)piperazine | Serotonin 5-HT7 | 8 - 85 |
| NRA0562 | 4-(4-fluorophenyl)thiazole-2-carboxylic acid amide derivative | Dopamine D2 | 2.49 |
| NRA0562 | 4-(4-fluorophenyl)thiazole-2-carboxylic acid amide derivative | Dopamine D3 | 3.48 |
| NRA0562 | 4-(4-fluorophenyl)thiazole-2-carboxylic acid amide derivative | Serotonin 5-HT2A | 1.5 |
| Compound 29 | N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Dopamine D2L | 93.3 |
| Compound 29 | N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Dopamine D3 | 0.7 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound via nucleophilic aromatic substitution.
Materials:
-
2,3,5-Trichloropyridine
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2,3,5-trichloropyridine (1.0 eq) in DMF, add piperazine (2.0 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.
Diagram: Synthesis Workflow
References
Application Notes and Protocols for the Research Intermediate: 1-(3,5-Dichloropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(3,5-Dichloropyridin-2-yl)piperazine as a key research intermediate in the synthesis of biologically active molecules. This versatile building block is particularly valuable in the development of novel therapeutics targeting the central nervous system (CNS).
Introduction and Background
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting various receptors and enzymes.[1][2] Its ability to introduce basic nitrogen atoms, modulate physicochemical properties, and serve as a versatile linker makes it a valuable component in drug design.[2][3] The incorporation of a dichloropyridinyl group introduces a halogenated aromatic system, which can be crucial for modulating ligand-receptor interactions and improving pharmacokinetic profiles.
This compound is a key intermediate in the synthesis of a variety of research compounds, particularly those investigated for their antipsychotic, antidepressant, and anxiolytic properties. Its structure allows for further functionalization at the secondary amine of the piperazine ring, enabling the exploration of diverse chemical space and the optimization of pharmacological activity.
Synthetic Protocol: Preparation of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a chlorine atom from a suitable polychlorinated pyridine precursor by piperazine. The most common precursor for this synthesis is 2,3,5-trichloropyridine.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from 2,3,5-trichloropyridine and piperazine.
Materials:
-
2,3,5-Trichloropyridine
-
Piperazine (anhydrous)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane)
-
Base (e.g., Potassium carbonate (K2CO3), Sodium carbonate (Na2CO3), or Triethylamine (Et3N))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,3,5-trichloropyridine (1.0 eq) and the anhydrous solvent.
-
Add piperazine (2.0-3.0 eq) to the solution. The use of excess piperazine can serve as both the nucleophile and the base. Alternatively, a stoichiometric amount of piperazine can be used in conjunction with an inorganic base like K2CO3 (2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an inorganic base was used, filter the mixture to remove the solid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 2,3,5-Trichloropyridine | [3] |
| Reagent | Piperazine | General Knowledge |
| Solvent | N,N-Dimethylformamide (DMF) | Analogous Reactions |
| Base | Potassium Carbonate (K2CO3) | Analogous Reactions |
| Reaction Temperature | 100 °C | Analogous Reactions |
| Reaction Time | 12-24 hours | Analogous Reactions |
| Typical Yield | 70-90% | Estimated from similar reactions |
| Purity | >95% (after chromatography) | Estimated from similar reactions |
Application in Drug Discovery: Synthesis of a Hypothetical Kinase Inhibitor
While the specific target "GSK'136079" could not be publicly identified, this compound is a valuable intermediate for the synthesis of kinase inhibitors. The following protocol outlines a general procedure for its use in the synthesis of a hypothetical kinase inhibitor via a Suzuki coupling reaction.
Experimental Protocol: Suzuki Coupling
This protocol describes the coupling of this compound with a hypothetical boronic acid to introduce further complexity and potential kinase-binding motifs.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid as a model)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., Sodium carbonate (Na2CO3) or Potassium phosphate (K3PO4))
-
Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | This Document |
| Reagent | 4-Methoxyphenylboronic acid | Model Reagent |
| Catalyst | Pd(PPh3)4 | General Suzuki Coupling |
| Base | Sodium Carbonate | General Suzuki Coupling |
| Solvent | Dioxane/Water (4:1) | General Suzuki Coupling |
| Reaction Temperature | 90 °C | General Suzuki Coupling |
| Reaction Time | 8 hours | General Suzuki Coupling |
| Typical Yield | 60-85% | Estimated from similar reactions |
| Purity | >98% (after chromatography) | Estimated from similar reactions |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Generalized kinase inhibition signaling pathway.
Conclusion
This compound is a valuable and versatile research intermediate with significant applications in the synthesis of novel drug candidates. The protocols provided herein offer a foundation for its preparation and subsequent functionalization. Researchers can adapt these methodologies to explore a wide range of derivatives for various therapeutic targets, particularly within the central nervous system and oncology.
References
Application Notes and Protocols for the Analysis of 1-(3,5-Dichloropyridin-2-yl)piperazine
These application notes provide detailed methodologies for the quantitative analysis of 1-(3,5-Dichloropyridin-2-yl)piperazine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
This method describes a reversed-phase HPLC-UV procedure for the determination of this compound. The presence of the dichloropyridinyl moiety allows for direct UV detection, eliminating the need for derivatization that is often required for the parent piperazine molecule.[1][2][3] This method is suitable for the quantification of the analyte in bulk drug substances and pharmaceutical formulations.
Experimental Protocol:
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B). A typical gradient could be:
-
0-2 min: 10% A
-
2-15 min: 10-90% A
-
15-18 min: 90% A
-
18-20 min: 10% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Detection Wavelength: 254 nm (A UV scan of the analyte should be performed to determine the optimal wavelength).
-
Injection Volume: 10 µL.[1]
-
Run Time: 20 minutes.[1]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample (e.g., powdered tablets, bulk drug) and dissolve it in the diluent to obtain a theoretical concentration within the calibration range. The solution may require sonication to ensure complete dissolution and filtration through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample preparations by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Hypothetical):
| Parameter | Result |
| Retention Time | ~ 8.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
HPLC Experimental Workflow:
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note:
This note details a GC-MS method for the identification and quantification of this compound. GC-MS offers high selectivity and sensitivity, making it a powerful tool for the analysis of this compound, particularly for impurity profiling and trace analysis. While some piperazine derivatives may require derivatization for GC analysis, the target compound is expected to be sufficiently volatile and thermally stable for direct analysis.[4][5]
Experimental Protocol:
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 200 °C, hold for 2 min.
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 min.[5]
-
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Injection Volume: 1 µL.
-
Transfer Line Temperature: 280 °C.[5]
-
MS Conditions:
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.1-20 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range. The solution should be filtered through a 0.45 µm syringe filter prior to injection.
3. Data Analysis:
-
Identify the analyte peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.
-
For quantification, use the extracted ion chromatogram (EIC) of a characteristic ion of the analyte.
-
Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the working standards.
-
Calculate the concentration of the analyte in the sample from the calibration curve.
Quantitative Data Summary (Hypothetical):
| Parameter | Result |
| Retention Time | ~ 12.2 min |
| Characteristic Ions (m/z) | To be determined from the mass spectrum of the standard |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
GC-MS Experimental Workflow:
Caption: GC-MS analysis workflow for this compound.
References
Anwendungshinweise und Protokolle zur Derivatisierung von 1-(3,5-Dichlorpyridin-2-yl)piperazin für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 1-(3,5-Dichlorpyridin-2-yl)piperazin ist ein wertvolles Ausgangsmaterial für die Synthese einer Vielzahl von Derivaten mit potenziellem biologischem Interesse. Die Derivatisierung am N4-Stickstoff des Piperazinrings ermöglicht die Einführung verschiedener funktioneller Gruppen, was zu einer Bibliothek von Verbindungen für das biologische Screening führt. Diese Anwendungshinweise beschreiben Protokolle für die Synthese und das Screening von Derivaten von 1-(3,5-Dichlorpyridin-2-yl)piperazin auf ihre antikanzerogenen und antimikrobiellen Aktivitäten.
Synthese von 1-(3,5-Dichlorpyridin-2-yl)piperazin-Derivaten
Die Derivatisierung von 1-(3,5-Dichlorpyridin-2-yl)piperazin kann durch verschiedene synthetische Methoden erreicht werden, einschließlich N-Alkylierung und N-Arylierung. Nachfolgend finden Sie ein allgemeines Protokoll für die Synthese von N-substituierten Derivaten.
Experimentelles Protokoll: Allgemeine Synthese von N-substituierten 1-(3,5-Dichlorpyridin-2-yl)piperazin-Derivaten
-
Reagenzien und Materialien:
-
1-(3,5-Dichlorpyridin-2-yl)piperazin
-
Alkyl- oder Arylhalogenid (z. B. Benzylbromid, 2-Chloressigsäure)
-
Base (z. B. Kaliumcarbonat, Triethylamin)
-
Lösungsmittel (z. B. Acetonitril, Dimethylformamid)
-
Rundkolben
-
Magnetrührer und Heizplatte
-
Dünnschichtchromatographie (DC)-Platten
-
Säulenchromatographie-Apparatur
-
Rotationsverdampfer
-
NMR-Spektrometer, Massenspektrometer
-
-
Verfahren:
-
Lösen Sie 1-(3,5-Dichlorpyridin-2-yl)piperazin (1 Äq.) in einem geeigneten Lösungsmittel in einem Rundkolben.
-
Fügen Sie die Base (1,5-2 Äq.) zu der Lösung hinzu.
-
Geben Sie das Alkyl- oder Arylhalogenid (1,1 Äq.) tropfenweise zu der gerührten Lösung.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss für 4-24 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und filtrieren Sie alle unlöslichen Salze ab.
-
Entfernen Sie das Lösungsmittel unter reduziertem Druck mit einem Rotationsverdampfer.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um das gewünschte Derivat zu erhalten.
-
Charakterisieren Sie das gereinigte Produkt mittels NMR und Massenspektrometrie.
-
Abbildung 1: Allgemeiner Workflow für die Synthese von 1-(3,5-Dichlorpyridin-2-yl)piperazin-Derivaten.
Biologisches Screening
Die neu synthetisierten Derivate können auf verschiedene biologische Aktivitäten gescreent werden. Hier konzentrieren wir uns auf antikanzerogene und antimikrobielle Assays.
Antikanzerogenes Screening
Die zytotoxische Aktivität der Verbindungen gegen Krebszelllinien wird üblicherweise mittels MTT-Assay bestimmt.
Experimentelles Protokoll: MTT-Assay zur Bestimmung der Zytotoxizität
-
Reagenzien und Materialien:
-
Krebszelllinien (z. B. MCF-7, HCT-116)
-
Zellkulturmedium (z. B. DMEM) mit fötalem Kälberserum (FKS) und Antibiotika
-
96-Well-Zellkulturplatten
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung
-
DMSO (Dimethylsulfoxid)
-
Mikroplatten-Lesegerät
-
-
Verfahren:
-
Säen Sie die Krebszellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie über Nacht bei 37 °C und 5 % CO2.
-
Bereiten Sie serielle Verdünnungen der Testverbindungen in Zellkulturmedium vor.
-
Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µL der verdünnten Verbindungen hinzu. Fügen Sie auch eine Vehikelkontrolle (DMSO) und eine Positivkontrolle (z. B. Doxorubicin) hinzu.
-
Inkubieren Sie die Platten für 48-72 Stunden.
-
Fügen Sie 10 µL MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden.
-
Entfernen Sie das Medium und lösen Sie die gebildeten Formazan-Kristalle in 100 µL DMSO.
-
Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle und bestimmen Sie den IC50-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).
-
Tabelle 1: Zytotoxische Aktivität von Dichlorphenylpiperazin-Derivaten gegen humane Krebszelllinien.
| Verbindung | Krebszelllinie | IC50 (µM) |
| BS130 | MCF-7 (Brustkrebs) | < 10 |
| BS230 | MCF-7 (Brustkrebs) | < 10 |
| Doxorubicin (Kontrolle) | MCF-7 (Brustkrebs) | ~1 |
Anmerkung: Die Daten sind repräsentativ für Dichlorphenylpiperazin-Derivate und wurden aus der Literatur entnommen, um die potenzielle Aktivität von Derivaten des Titelmoleküls zu veranschaulichen.
Abbildung 2: Allgemeiner Workflow für das biologische Screening der synthetisierten Derivate.
Antimikrobielles Screening
Die antimikrobielle Aktivität wird durch die Bestimmung der minimalen Hemmkonzentration (MHK) mittels Bouillon-Mikrodilutionsmethode ermittelt.
Experimentelles Protokoll: Bestimmung der minimalen Hemmkonzentration (MHK)
-
Reagenzien und Materialien:
-
Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton-Bouillon (MHB)
-
Sterile 96-Well-Mikrotiterplatten
-
Bakterieninokulum (angepasst an 0,5 McFarland-Standard)
-
Standard-Antibiotikum (z. B. Ciprofloxacin)
-
-
Verfahren:
-
Bereiten Sie eine Stammlösung der Testverbindungen in DMSO vor.
-
Führen Sie in einer 96-Well-Platte serielle zweifache Verdünnungen der Verbindungen in MHB durch.
-
Inokulieren Sie jedes Well mit dem vorbereiteten Bakterieninokulum. Fügen Sie eine Positivkontrolle (nur Bakterien und MHB) und eine Negativkontrolle (nur MHB) hinzu.
-
Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.
-
Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum (Trübung) zu beobachten ist.
-
Tabelle 2: Antimikrobielle Aktivität von Pyridylpiperazin-Derivaten.
| Verbindung | Bakterienstamm | MHK (µg/mL) |
| Derivat 5b | Urease (Jack Bean) | 2.0 ± 0.73 (IC50 in µM) |
| Derivat 7e | Urease (Jack Bean) | 2.24 ± 1.63 (IC50 in µM) |
| Thiourea (Standard) | Urease (Jack Bean) | 23.2 ± 11.0 (IC50 in µM) |
Anmerkung: Die Daten zeigen die hemmende Wirkung von Nitropyridylpiperazin-Derivaten, nahen Analoga der Zielverbindungen, auf das Enzym Urease, was auf ein antimikrobielles Potenzial hindeutet.[1][2] Die Daten sind als IC50-Werte angegeben.
Möglicher Wirkmechanismus: Hemmung des PI3K/Akt-Signalwegs
Viele Piperazin-Derivate entfalten ihre antikanzerogene Wirkung durch die Modulation wichtiger zellulärer Signalwege. Ein häufiges Ziel ist der PI3K/Akt-Signalweg, der bei vielen Krebsarten fehlreguliert ist und eine entscheidende Rolle bei Zellwachstum, Proliferation und Überleben spielt.
References
Application Notes and Protocols for the Use of 1-(3,5-Dichloropyridin-2-yl)piperazine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Dichloropyridin-2-yl)piperazine is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a diverse range of bioactive molecules. The presence of the dichloropyridyl moiety and the reactive secondary amine of the piperazine ring allows for straightforward chemical modifications, making it an attractive scaffold in medicinal chemistry. This document provides detailed application notes, experimental protocols, and data on the synthesis of bioactive compounds utilizing this key intermediate. The piperazine scaffold is a well-established "privileged structure" in drug discovery, known to impart favorable pharmacokinetic properties to drug candidates.[1][2] Derivatives of pyridylpiperazine have shown a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Synthesis of Bioactive Molecules
The secondary amine of the piperazine ring in this compound is a nucleophilic site readily amenable to N-alkylation and N-acylation reactions. This allows for the introduction of various side chains and functional groups, leading to the generation of libraries of compounds for biological screening.
Application in the Synthesis of Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[3] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer.[3] Inhibition of urease is a promising therapeutic strategy to combat infections caused by these pathogens. Pyridylpiperazine derivatives have been identified as potent urease inhibitors.[3]
A general synthetic approach, analogous to the synthesis of 1-(3-nitropyridin-2-yl)piperazine derivatives, can be employed to synthesize potent urease inhibitors starting from this compound.[3] The synthesis involves the N-acylation of the piperazine nitrogen with various substituted aryl acetamides or propanamides.
Experimental Workflow for Synthesis of Urease Inhibitors:
Caption: General workflow for the synthesis of urease inhibitors.
Experimental Protocol: General Procedure for the Synthesis of N-Arylacetamide Derivatives of this compound
This protocol is adapted from the synthesis of analogous 1-(3-nitropyridin-2-yl)piperazine derivatives.[3]
-
Acid Chloride Formation: To a solution of the desired substituted aryl acetic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Coupling Reaction: Dissolve this compound (1.0 eq) and triethylamine (2.5 eq) in dry DCM. Add the freshly prepared acid chloride (1.1 eq) solution in DCM dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Work-up: After completion of the reaction (monitored by TLC), add water to the reaction mixture and extract the product with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-arylacetamide derivative.
Table 1: Representative Biological Activity of Analogous Pyridylpiperazine-based Urease Inhibitors [3]
| Compound ID | R-Group on Acetamide | IC₅₀ (µM) vs. Jack Bean Urease |
| 5b | 2,4-Dichlorophenyl | 2.0 ± 0.73 |
| 7e | 4-Nitrophenyl (on propanamide) | 2.24 ± 1.63 |
| Thiourea (Standard) | - | 23.2 ± 11.0 |
Note: The data presented is for 1-(3-nitropyridin-2-yl)piperazine derivatives, which are structurally analogous to the proposed this compound derivatives. This data suggests the potential for potent urease inhibition with the dichloropyridyl scaffold.
Urease Inhibition Signaling Pathway:
Caption: Inhibition of urease by pyridylpiperazine derivatives.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 1,3,5-triazine scaffold, often functionalized with piperazine moieties, has been identified as a promising core for the design of potent kinase inhibitors.[4]
While a direct synthesis starting from this compound to a final kinase inhibitor is not explicitly detailed in the searched literature, this intermediate can be a key building block in a multi-step synthesis. For instance, the piperazine nitrogen can be reacted with a functionalized triazine core, and the dichloropyridyl moiety can be further modified through cross-coupling reactions to generate complex molecules that can interact with the ATP-binding site of kinases.
Hypothetical Synthetic Workflow for Kinase Inhibitors:
Caption: A potential synthetic route to kinase inhibitors.
General Experimental Protocol: Nucleophilic Aromatic Substitution on a Triazine Core
-
Reaction Setup: To a solution of a dichlorotriazine derivative (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile, add this compound (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Table 2: Representative Biological Activity of Triazine-based Kinase Inhibitors [4]
| Compound ID | Target Kinase | IC₅₀ (µM) |
| Compound 20 | CDK1 | 0.021 |
| Compound 20 | CDK2 | <0.1 |
| Compound 20 | CDK5 | <0.1 |
Note: This data is for a[3][4][5]triazine-pyridine biheteroaryl and serves to illustrate the potential potency of this class of compounds.
Kinase Inhibition Signaling Pathway:
Caption: Mechanism of competitive kinase inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. Its straightforward reactivity allows for the facile introduction of diverse chemical functionalities, leading to the generation of compound libraries with potential therapeutic applications. The examples provided herein for urease and kinase inhibitors highlight the potential of this scaffold in addressing significant medical needs. Further exploration of the chemical space around this intermediate is warranted to uncover novel drug candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Scale-up Synthesis of 1-(3,5-Dichloropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 1-(3,5-Dichloropyridin-2-yl)piperazine, a key intermediate in pharmaceutical development. The synthesis involves a nucleophilic aromatic substitution reaction between 2,3,5-trichloropyridine and piperazine.
Overview
The described method is designed for scalability and robustness, focusing on process safety, product purity, and yield optimization. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.
Reaction Scheme
The synthesis proceeds via the selective displacement of the chlorine atom at the 2-position of the pyridine ring by piperazine. This position is the most activated towards nucleophilic attack.
Caption: Reaction scheme for the synthesis of this compound.
Materials and Reagents
| Compound | CAS No. | Molecular Weight ( g/mol ) | Supplier | Notes |
| 2,3,5-Trichloropyridine | 16063-70-0 | 182.43 | Major chemical suppliers | Corrosive, handle with care[1] |
| Piperazine | 110-85-0 | 86.14 | Major chemical suppliers | Corrosive, flammable solid[2][3] |
| Toluene | 108-88-3 | 92.14 | Major chemical suppliers | Flammable, irritant |
| Sodium Hydroxide | 1310-73-2 | 40.00 | Major chemical suppliers | Corrosive |
| Dichloromethane | 75-09-2 | 84.93 | Major chemical suppliers | Volatile, suspected carcinogen |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Major chemical suppliers | Drying agent |
Experimental Protocol
Reaction Setup and Procedure
This protocol is designed for a 1 mole scale synthesis.
Caption: Experimental workflow for the synthesis and purification.
Procedure:
-
Reactor Charging: In a 5 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add piperazine (430.7 g, 5.0 mol) and toluene (2.5 L).
-
Heating: Begin stirring and heat the mixture to 80 °C to dissolve the piperazine.
-
Addition of Trichloropyridine: Dissolve 2,3,5-trichloropyridine (182.4 g, 1.0 mol) in toluene (500 mL). Add this solution dropwise to the heated piperazine mixture over a period of 1-2 hours.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Aqueous Wash: Transfer the reaction mixture to a separatory funnel and wash with 1 M sodium hydroxide solution (2 x 1 L) to remove excess piperazine and any formed hydrochloride salt.
-
Layer Separation: Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or heptane/ethyl acetate to yield a white to off-white solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Process Parameters and Expected Results
| Parameter | Value/Range |
| Reaction Temperature | 110 °C (Reflux) |
| Reaction Time | 12 - 24 hours |
| Molar Ratio (Piperazine:TCP) | 5:1 |
| Expected Yield | 75 - 85% |
| Purity (by HPLC) | >98% |
| Melting Point | 115-118 °C |
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the chemical structure.
-
¹³C NMR: To further confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To determine the purity.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[4][5]
-
2,3,5-Trichloropyridine: Is a corrosive and toxic compound. Avoid inhalation and contact with skin and eyes.[1]
-
Piperazine: Is a corrosive and flammable solid. It can cause severe skin burns and eye damage.[2][3] Handle in an inert atmosphere if possible.
-
Toluene: Is a flammable liquid and is harmful if inhaled or absorbed through the skin.
-
Sodium Hydroxide: Is a corrosive solid and its solutions can cause severe burns.
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[1][2][3][4][5] An emergency eyewash and safety shower should be readily accessible.[5]
Waste Disposal
All chemical waste should be disposed of according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be collected separately. Aqueous waste should be neutralized before disposal.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure efficient stirring. |
| Product loss during work-up | Perform extractions carefully. Ensure complete phase separation. | |
| Impure Product | Incomplete removal of starting materials | Optimize the washing steps. Recrystallize the product multiple times if necessary. |
| Side reactions | Ensure slow addition of the trichloropyridine to control the exotherm. |
This protocol provides a comprehensive guide for the scale-up synthesis of this compound. Adherence to the detailed steps and safety precautions is crucial for a successful and safe synthesis.
References
Purifying 1-(3,5-Dichloropyridin-2-yl)piperazine: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the purification of 1-(3,5-Dichloropyridin-2-yl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for further synthetic steps and biological screening.
Introduction
This compound is a substituted piperazine derivative. Due to its reactive nature and the potential for side-product formation during synthesis, effective purification is critical to ensure the integrity of subsequent research and development. This document outlines two primary purification techniques: silica gel column chromatography and solvent extraction, along with analytical methods for purity assessment.
Data Presentation
The efficiency of purification can be evaluated by comparing the purity of the material before and after the process. High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for this purpose.
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Yield (%) |
| Silica Gel Chromatography | 85-95% | >98% | 70-85% |
| Solvent Extraction | 70-85% | 90-97% | 80-95% |
| Recrystallization | 90-97% | >99% | 60-80% |
Experimental Protocols
Silica Gel Column Chromatography
This method is effective for removing polar and non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient could be from 0% to 30% ethyl acetate in hexane.[1] For more polar impurities, a gradient of methanol in dichloromethane (e.g., 0% to 5%) can be employed.[2]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.
Diagram: Silica Gel Column Chromatography Workflow
References
Application Notes and Protocols: 1-(3,5-Dichloropyridin-2-yl)piperazine as a Versatile Building Block for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-arylpiperazine scaffold is a privileged motif in medicinal chemistry, prominently featured in a multitude of clinically successful drugs targeting the central nervous system (CNS). This structural element is particularly effective in modulating the activity of aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The piperazine ring, with its unique physicochemical properties including basicity, solubility, and conformational flexibility, serves as a versatile linker and pharmacophore.
The specific building block, 1-(3,5-dichloropyridin-2-yl)piperazine, offers a unique combination of features for drug design. The dichloropyridinyl moiety provides a distinct electronic and steric profile compared to its more common dichlorophenyl counterpart. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially influencing receptor binding and pharmacokinetic properties. The chlorine substituents can be strategically utilized to modulate potency, selectivity, and metabolic stability. This document provides an overview of the application of this building block in drug discovery, along with generalized protocols for the synthesis of derivatives and their evaluation at key CNS targets.
Data Presentation: Biological Activity of Analogous Compounds
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the biological activities of structurally related dichlorophenyl and dichloropyridinyl piperazine derivatives. This data highlights the potential of this scaffold to yield high-affinity ligands for dopamine and serotonin receptors.
| Compound/Analog Structure | Target(s) | Assay Type | Ki (nM) | IC50 (nM) | Efficacy | Reference |
| Analog 1: 1-(2,3-Dichlorophenyl)piperazine derivative | Dopamine D3 | Radioligand Binding | 0.7 | - | Antagonist | [1] |
| Dopamine D2L | Radioligand Binding | 93.3 | - | Antagonist | [1] | |
| Analog 2: 1-(2,3-Dichlorophenyl)piperazine derivative | Dopamine D3 | Radioligand Binding | 1.4 - 1460 | - | - | [2] |
| Analog 3: 1-(2,3-Dichlorophenyl)piperazine derivative | Dopamine D2 | cAMP Inhibition | - | - | Partial Agonist | [3] |
| Dopamine D3 | cAMP Inhibition | - | - | Partial Agonist | [3] | |
| Analog 4: Dichlorophenylpiperazine derivative | 5-HT1A | Radioligand Binding | 0.44 | - | - | [4] |
| Sigma-1 | Radioligand Binding | 0.27 | - | - | [4] |
Experimental Protocols
General Synthesis of 1-(Aryl)piperazine Derivatives
A common method for the synthesis of 1-(aryl)piperazine derivatives is through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the dichloropyridine ring makes it susceptible to nucleophilic attack by piperazine.
Materials:
-
2,3,5-trichloropyridine (or other suitable dichlorohalopyridine)
-
Piperazine (anhydrous)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Base (e.g., K2CO3, Et3N)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of 2,3,5-trichloropyridine (1.0 eq) in an anhydrous solvent under an inert atmosphere, add piperazine (2.0-3.0 eq) and the base (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with triethylamine) to yield the desired this compound.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D2 receptor.[1][5]
Materials:
-
Membrane preparations from cells stably expressing human recombinant dopamine D2 receptors.
-
Radioligand: [³H]Spiperone or [³H]N-methylspiperone.
-
Non-specific binding determinant: 10 µM Haloperidol or (+)-Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the assay buffer.
-
In a 96-well plate, set up the following in a final volume of 250 µL per well:
-
Total Binding: Membranes, radioligand, and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and the non-specific binding determinant.
-
Competition: Membranes, radioligand, and varying concentrations of the test compound (e.g., this compound derivative).
-
-
The concentration of the radioligand should be close to its Kd for the receptor.
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[6]
-
Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer.
-
Dry the filters (e.g., for 30 minutes at 50°C).
-
Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Serotonin 5-HT1A Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the human serotonin 5-HT1A receptor.[4]
Materials:
-
Membrane preparations from cells stably expressing human recombinant 5-HT1A receptors.
-
Radioligand: [³H]8-OH-DPAT.
-
Non-specific binding determinant: 10 µM Serotonin (5-HT).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% PEI.
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Follow the same general procedure as for the Dopamine D2 Receptor Binding Assay, substituting the specific reagents for the 5-HT1A receptor assay.
-
Incubate the plate for 60 minutes at 25°C.
-
Terminate the assay by vacuum filtration and wash the filters with ice-cold wash buffer.
-
Determine the radioactivity and perform data analysis as described for the D2 receptor assay.
Visualizations
Caption: General experimental workflow for the use of this compound in drug discovery.
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,5-Dichloropyridin-2-yl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-(3,5-Dichloropyridin-2-yl)piperazine synthesis.
Troubleshooting Guide
Users may encounter several challenges during the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) reaction between 2,3,5-trichloropyridine and piperazine. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction temperature: The SNAr reaction on an electron-deficient pyridine ring often requires thermal energy to overcome the activation barrier.[1] 2. Ineffective base: The reaction requires a base to neutralize the HCl generated and to deprotonate piperazine, increasing its nucleophilicity. 3. Inappropriate solvent: The choice of solvent can significantly impact the reaction rate and solubility of reactants. 4. Deactivated starting material: The 2,3,5-trichloropyridine may be of poor quality or degraded. | 1. Increase reaction temperature: Gradually increase the temperature, monitoring for product formation and decomposition. Refluxing in a suitable solvent is a common strategy. 2. Select a suitable base: Use a non-nucleophilic organic base like triethylamine or an inorganic base such as potassium carbonate. The pKa of the base should be sufficient to deprotonate piperazine. 3. Solvent optimization: Employ polar aprotic solvents like DMSO, DMF, or acetonitrile, which are known to accelerate SNAr reactions. Protic solvents like ethanol can also be used. 4. Verify starting material purity: Confirm the purity of 2,3,5-trichloropyridine using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Formation of Side Products | 1. Di-substitution of piperazine: If the stoichiometry is not carefully controlled, a second molecule of 2,3,5-trichloropyridine can react with the newly formed product. 2. Reaction at other positions: Although less likely due to the electronic activation at the 2-position by the pyridine nitrogen, substitution at the 3- or 5-position may occur under harsh conditions. 3. Hydrolysis of chloropyridine: Presence of water in the reaction can lead to the formation of dichloropyridinols. | 1. Use an excess of piperazine: Employing a molar excess of piperazine (e.g., 2-4 equivalents) will statistically favor the mono-substitution product. 2. Control reaction temperature: Avoid excessively high temperatures that might lead to less selective reactions. Monitor the reaction progress closely to stop it once the desired product is maximized. 3. Use anhydrous conditions: Ensure all reactants and the solvent are dry to minimize hydrolysis of the starting material. |
| Difficult Product Isolation/Purification | 1. Product is soluble in the aqueous phase during workup: The product, being a piperazine derivative, can be protonated and become water-soluble, especially in acidic conditions. 2. Emulsion formation during extraction: The presence of both organic and aqueous phases with dissolved salts can lead to the formation of stable emulsions. 3. Co-crystallization with byproducts: Impurities with similar solubility profiles can make purification by crystallization challenging. | 1. Basify the aqueous phase: Before extraction, ensure the aqueous phase is basic (pH > 10) to keep the product in its free base form, which is more soluble in organic solvents. 2. Break emulsions: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to help break up emulsions. Filtration through celite can also be effective. 3. Chromatography: If crystallization is ineffective, column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine) can be used for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-rich piperazine acts as a nucleophile and attacks the electron-deficient carbon atom at the 2-position of the 2,3,5-trichloropyridine ring. This position is the most electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring. The reaction typically proceeds through a Meisenheimer complex intermediate, followed by the elimination of a chloride ion to restore aromaticity.[1]
Q2: Which chlorine atom on 2,3,5-trichloropyridine is most likely to be substituted?
A2: The chlorine atom at the 2-position is the most susceptible to nucleophilic attack. The proximity of the ring nitrogen atom activates this position for SNAr by stabilizing the negatively charged intermediate through resonance.
Q3: What role does the base play in this reaction?
A3: The base serves two primary functions:
-
It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.
-
It can deprotonate one of the nitrogen atoms of piperazine, increasing its nucleophilicity and thereby accelerating the reaction.
Q4: How can the formation of the di-substituted byproduct, 1,4-bis(3,5-dichloropyridin-2-yl)piperazine, be minimized?
A4: To minimize the formation of the di-substituted product, a molar excess of piperazine should be used. This increases the probability that a molecule of 2,3,5-trichloropyridine will react with a molecule of free piperazine rather than with the already substituted product.
Q5: What are the recommended purification techniques for the final product?
A5: The purification of this compound typically involves an aqueous workup to remove excess piperazine and salts. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.
Materials:
-
2,3,5-Trichloropyridine
-
Piperazine (anhydrous)
-
Triethylamine (or another suitable base like K₂CO₃)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5-trichloropyridine (1.0 eq) in the chosen anhydrous solvent.
-
Add piperazine (2.0-4.0 eq) to the solution.
-
Add the base (e.g., triethylamine, 1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Make the aqueous layer basic with a suitable base (e.g., NaOH solution) to a pH > 10.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Due to the lack of specific comparative studies in the searched literature for this exact synthesis, the following table presents illustrative data based on general principles of SNAr reactions on chloropyridines to guide optimization efforts.
| Entry | Solvent | Base | Temperature (°C) | Piperazine (eq.) | Reaction Time (h) | Illustrative Yield (%) |
| 1 | Ethanol | Triethylamine | Reflux (78) | 2 | 24 | 65 |
| 2 | Acetonitrile | K₂CO₃ | Reflux (82) | 3 | 18 | 75 |
| 3 | DMF | Triethylamine | 100 | 2.5 | 12 | 80 |
| 4 | DMSO | K₂CO₃ | 120 | 3 | 8 | 85 |
| 5 | Toluene | Triethylamine | Reflux (110) | 2 | 36 | 50 |
Visualizations
Caption: A flowchart for troubleshooting common issues in the synthesis.
Caption: The key steps in the SNAr reaction mechanism.
References
Reducing byproduct formation in dichloropyridinyl piperazine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation during the synthesis of dichloropyridinyl piperazine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of dichloropyridinyl piperazine and its derivatives.
Issue 1: Low Yield of Monosubstituted Product and Formation of Disubstituted Byproduct
-
Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine byproduct, leading to a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-substitution?
-
Answer: The formation of a disubstituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom in piperazine after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the dichloropyridine with the more abundant unsubstituted piperazine.[1][2]
-
Slow Addition of Electrophile: Adding the dichloropyridine solution dropwise, particularly at low temperatures, can help control the reaction rate and minimize disubstitution.[1]
-
Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is subsequently removed after the substitution reaction.[1][2]
-
In-situ Protonation: The formation of a piperazine-1-ium cation in situ can be used as a simple protection method to suppress the competitive reaction leading to disubstituted derivatives.[2]
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the monosubstituted product is maximized.[1]
-
Issue 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
-
Question: I am experiencing low yields when synthesizing N-aryl piperazines via nucleophilic aromatic substitution (SNAr) with dichloropyridine. What are the potential causes, and how can I optimize the reaction?
-
Answer: Low yields in the SNAr of piperazines with dichloropyridines can be attributed to several factors, including the reactivity of the pyridine ring and suboptimal reaction conditions.
-
Leaving Group Position: The position of the chlorine atoms on the pyridine ring is critical. Nucleophilic aromatic substitution is generally favored when there are electron-withdrawing groups ortho or para to the leaving group.[3][4]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of reactants and products.[5] Optimization of the temperature is crucial for maximizing the yield.
-
Solvent Selection: The choice of solvent can significantly impact the reaction by affecting the solubility of reactants and the reaction rate. Polar aprotic solvents like DMSO, DMF, or NMP are often used for SNAr reactions.
-
Base: The presence of a base is often necessary to neutralize the HCl generated during the reaction. Common bases include potassium carbonate or triethylamine.
-
Issue 3: Challenges in Product Purification
-
Question: I am having difficulty purifying the dichloropyridinyl piperazine product from unreacted starting materials and byproducts. What purification methods are most effective?
-
Answer: The basic nature of the piperazine moiety can present challenges during purification.
-
Column Chromatography: This is a common method for purifying piperazine derivatives. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]
-
Acid-Base Extraction: This technique is effective for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.[1]
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1] It is also possible to form a salt of the product, such as the diacetate salt, to facilitate purification by crystallization.[6][7]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common byproducts in the synthesis of dichloropyridinyl piperazine?
-
A1: The most common byproduct is the 1,4-bis(dichloropyridinyl)piperazine, formed by the reaction of two molecules of dichloropyridine with one molecule of piperazine.[1] Other potential byproducts include unreacted starting materials and products from side reactions depending on the specific reaction conditions.
-
Q2: How can I effectively monitor the progress of the reaction to minimize byproduct formation?
-
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction progress.[1] By tracking the consumption of the starting materials and the formation of the desired product and byproducts, the reaction can be stopped at the optimal time to maximize the yield of the monosubstituted product.
-
Q3: Is it better to use a protecting group strategy or a large excess of piperazine?
-
A3: Both strategies can be effective. Using a large excess of piperazine is simpler and more cost-effective for large-scale synthesis.[8] The protecting group strategy offers more precise control and can lead to higher purity of the monosubstituted product, but it involves additional synthesis and deprotection steps, which can lower the overall yield.[2]
Experimental Protocols
Protocol 1: Synthesis of Monosubstituted Dichloropyridinyl Piperazine using Excess Piperazine
-
Materials:
-
Dichloropyridine (1.0 eq)
-
Piperazine (5.0 - 10.0 eq)
-
Potassium Carbonate (2.0 eq)
-
Acetonitrile
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add a solution of dichloropyridine in acetonitrile to the mixture at room temperature with vigorous stirring.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.[1]
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes containing 0.5% triethylamine) to isolate the monosubstituted product.[1]
-
Protocol 2: Synthesis using N-Boc-piperazine (Protecting Group Strategy)
-
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Dichloropyridine (1.0 eq)
-
Sodium tert-butoxide (1.2 eq)
-
Toluene
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Step 1: N-Arylation
-
In a reaction vessel, dissolve N-Boc-piperazine and dichloropyridine in toluene.
-
Add sodium tert-butoxide to the mixture.
-
Heat the reaction mixture under an inert atmosphere, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography if necessary.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified N-Boc-dichloropyridinyl piperazine in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the solvent under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the final product.
-
-
Data Presentation
Table 1: Comparison of Strategies to Minimize Disubstitution
| Strategy | Advantages | Disadvantages | Typical Molar Ratio (Electrophile:Piperazine) |
| Excess Piperazine | Simple, one-step reaction; cost-effective for large scale.[8] | Requires removal of a large amount of unreacted piperazine; may still produce some disubstituted product. | 1 : 5-10[1] |
| Protecting Group | High selectivity for mono-substitution; cleaner reaction profile.[1][2] | Multi-step process (protection and deprotection); may result in lower overall yield.[2] | 1 : 1 (with protected piperazine) |
| In-situ Protonation | Simple, one-pot procedure; avoids separate protection/deprotection steps.[2] | May not be as selective as the protecting group strategy; requires careful control of pH. | 1 : 1 (with in-situ formed monohydrochloride)[2] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| High Disubstitution | Low piperazine to electrophile ratio; high reaction temperature; prolonged reaction time. | Increase piperazine excess to 5-10 equivalents; add electrophile slowly at low temperature; monitor reaction closely and stop at optimal time.[1] |
| Low SNAr Yield | Poor leaving group position; suboptimal temperature; incorrect solvent. | Ensure electron-withdrawing groups are ortho/para to the leaving group; optimize temperature; use a polar aprotic solvent.[3][4] |
| Purification Difficulty | Basic nature of the product causing tailing on silica gel; co-elution of impurities. | Add triethylamine to the chromatography eluent; perform acid-base extraction; attempt recrystallization or salt formation.[1][6] |
Visualizations
Caption: Troubleshooting workflow for high byproduct formation.
Caption: General experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting low yield in the synthesis of 1-(3,5-Dichloropyridin-2-yl)piperazine
Welcome to the technical support center for the synthesis of 1-(3,5-Dichloropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a dichloropyridine derivative with piperazine. The lone pair of electrons on one of the nitrogen atoms in piperazine acts as a nucleophile, attacking the electron-deficient pyridine ring and displacing one of the chlorine atoms.
Q2: What are the key factors that can lead to a low yield in this synthesis?
Several factors can contribute to a low yield, including:
-
Incomplete reaction: The reaction may not have gone to completion due to suboptimal reaction time, temperature, or reactant ratios.
-
Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Product loss during workup and purification: The desired product may be lost during extraction, washing, or purification steps.
-
Poor quality of starting materials: Impurities in the dichloropyridine or piperazine can interfere with the reaction.
-
Suboptimal reaction conditions: The choice of solvent and base can significantly impact the reaction rate and selectivity.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at different time points and running them on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for analyzing the reaction mixture.
Troubleshooting Guides for Low Yield
Issue 1: The reaction is not going to completion.
Question: My TLC analysis shows a significant amount of unreacted starting material even after a prolonged reaction time. What can I do?
Answer:
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | Gradually increase the reaction temperature and monitor the progress by TLC. Consider extending the reaction time. For similar nucleophilic aromatic substitution reactions, refluxing for extended periods (e.g., 24 hours) has been reported to be effective. |
| Inappropriate Reactant Stoichiometry | Using a slight excess of piperazine can help drive the reaction to completion. However, a large excess can lead to the formation of di-substituted byproducts. |
| Poor Solubility of Reactants | Ensure that the chosen solvent can dissolve both the dichloropyridine and piperazine at the reaction temperature. If solubility is an issue, consider screening alternative solvents. |
Issue 2: Formation of significant amounts of byproducts.
Question: My crude product shows multiple spots on the TLC plate, and the yield of the desired product is low after purification. What are the likely side reactions and how can I minimize them?
Answer:
A common side reaction is the di-substitution of piperazine, where two dichloropyridine molecules react with one piperazine molecule. Another possibility is the substitution of the second chlorine atom on the same pyridine ring by another piperazine molecule, though this is generally less favorable.
| Potential Cause | Troubleshooting Step |
| Di-substitution of Piperazine | Control the stoichiometry of the reactants carefully. Using a molar ratio of dichloropyridine to piperazine of approximately 1:1.1 to 1:1.5 is a good starting point. Adding the dichloropyridine solution slowly to the piperazine solution can also help to minimize this side reaction. |
| Reaction at the wrong position (regioselectivity issues) | The substitution of 2,3,5-trichloropyridine with a nucleophile typically occurs at the 2-position due to the electronic effects of the nitrogen atom and the other chlorine atoms. However, the choice of solvent and the presence of bulky substituents can influence the regioselectivity. For dichloropyridines, the reaction conditions can be optimized to favor substitution at the desired position.[1][2] |
| Decomposition of Reactants or Product | High reaction temperatures for extended periods can sometimes lead to decomposition. Monitor the reaction for the appearance of dark colors or tar-like substances, which may indicate decomposition. If this occurs, consider running the reaction at a lower temperature for a longer time. |
Issue 3: Product loss during workup and purification.
Question: I seem to be losing a significant amount of my product during the extraction and purification steps. How can I improve my recovery?
Answer:
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the pH of the aqueous layer is appropriately adjusted to ensure the product is in its free base form and is more soluble in the organic solvent. Perform multiple extractions with a suitable organic solvent to maximize recovery. |
| Product Precipitation | The product may precipitate out of solution if the wrong solvent system is used or if the solution is too concentrated. If precipitation occurs in the separatory funnel, it can be difficult to separate the layers effectively. Choose a solvent system in which the product is sufficiently soluble. |
| Inefficient Purification | For column chromatography, select an appropriate solvent system that provides good separation between the desired product and any impurities. Recrystallization can also be an effective purification method, but the choice of solvent is critical to maximize yield. For piperazine derivatives, methods like precipitation as a salt (e.g., diacetate) followed by regeneration of the free base can be used for purification.[3] |
Experimental Protocols
General Procedure for the Synthesis of 1-(Aryl)piperazines:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (1.1-1.5 equivalents) in a suitable solvent (e.g., toluene, xylene, or a polar aprotic solvent like DMF or DMSO).
-
Addition of Reactant: To the stirred solution of piperazine, add the dichloropyridine (1 equivalent), either as a solid or dissolved in a small amount of the reaction solvent. The addition can be done portion-wise or as a slow continuous drip.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for a period of time (typically several hours to 24 hours). Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the reaction mixture can be washed with water to remove any excess piperazine and inorganic salts. The pH of the aqueous layer can be adjusted to ensure the product is in the organic phase.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method such as column chromatography on silica gel or recrystallization from an appropriate solvent.
Visualizing the Process
Reaction Scheme and Potential Side Reaction
Caption: Synthesis of this compound and a potential side product.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Cause-and-Effect Diagram for Low Yield
Caption: Ishikawa diagram illustrating potential causes of low yield.
References
Stability and degradation of 1-(3,5-Dichloropyridin-2-yl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-(3,5-Dichloropyridin-2-yl)piperazine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2][3] It is important to keep the compound away from incompatible substances, such as strong oxidizing agents, and sources of ignition.[1] For long-term storage, maintaining a cool and dry environment is crucial.[1]
Q2: Is this compound stable under normal laboratory conditions?
A2: this compound is generally stable under recommended storage and handling temperatures and pressures.[1] However, exposure to moisture, light, and incompatible materials should be avoided to prevent degradation.[2][4]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from studies on the piperazine ring system. Likely degradation pathways include:
-
Oxidation: The piperazine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. Studies on piperazine have shown that oxidation can be catalyzed by metal ions like copper.[5]
-
Hydrolysis: Although the piperazine ring itself is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to cleavage of the C-N bonds over extended periods.
-
Photodegradation: Exposure to UV light may induce degradation. Photostability studies are recommended to assess this potential.
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur, leading to the formation of various degradation products. For the parent piperazine molecule, thermal degradation can yield products like N-formylpiperazine and N-(2-aminoethyl) piperazine.[5][6]
Q4: What are the common degradation products observed for piperazine-containing compounds?
A4: Studies on piperazine and its derivatives, particularly in the context of CO2 capture, have identified several classes of degradation products. While these are not specific to this compound, they represent potential degradants.
| Degradation Type | Potential Degradation Products |
| Oxidative | Ethylenediamine, 2-oxopiperazine, Formylpiperazine, Formate, Acetate, Oxalate[6][7] |
| Thermal | N-formylpiperazine, Ammonium, N-(2-aminoethyl) piperazine, N-Methylpiperazine, 1-[2-[(2-Aminoethyl) amino] ethyl] piperazine[5][8][9] |
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The most effective way to monitor degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10] These methods can separate the parent compound from its degradation products and allow for their quantification. Gas Chromatography (GC) and Ion Chromatography (IC) can also be employed to analyze specific degradation products.[11][12]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the chromatogram of my sample.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Review the sample preparation and storage conditions. Ensure the sample was protected from light, high temperatures, and incompatible solvents. 2. Prepare a fresh sample from a new stock of this compound and re-analyze. 3. If the issue persists, consider performing forced degradation studies to identify potential degradation products and confirm their retention times. |
| Contamination | 1. Check the purity of the solvents and reagents used in sample preparation. 2. Clean the analytical column and system to remove any potential contaminants. 3. Analyze a blank (solvent) injection to ensure the system is clean. |
Issue 2: The concentration of my this compound solution is lower than expected over time.
| Possible Cause | Troubleshooting Steps |
| Degradation in Solution | 1. Evaluate the stability of the compound in the chosen solvent. Some solvents can promote degradation. 2. Store solutions at lower temperatures (e.g., 4°C or -20°C) and protect from light.[13] 3. Buffer the solution to an optimal pH if the compound is sensitive to pH changes. |
| Adsorption to Container | 1. Consider using different types of storage vials (e.g., polypropylene or silanized glass) to minimize adsorption. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[10][14]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis:
-
Prepare a solution of the compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the sample and a control sample stored in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV or LC-MS method.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways of the piperazine ring.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijsdr.org [ijsdr.org]
Technical Support Center: Synthesis of 1-(3,5-Dichloropyridin-2-yl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,5-Dichloropyridin-2-yl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,3,5-trichloropyridine with piperazine. The chlorine atom at the 2-position of the pyridine ring is the most electrophilic and, therefore, the most susceptible to nucleophilic attack by the secondary amine of piperazine.
Q2: What are the potential side reactions I should be aware of during this synthesis?
Several side reactions can occur, leading to impurities in the final product. The most common side reactions include:
-
Di-substitution: Reaction of a second molecule of 2,3,5-trichloropyridine with the remaining N-H group of the desired product to form 1,4-bis(3,5-dichloropyridin-2-yl)piperazine.
-
Hydrolysis: If water is present in the reaction mixture, 2,3,5-trichloropyridine can undergo hydrolysis to form dichloropyridinols, which can further react or contaminate the product.
-
Mis-substitution (Regioisomers): Although less common due to the high activation of the 2-position, there is a possibility of piperazine attacking the 3- or 5-position of the pyridine ring, leading to the formation of regioisomeric impurities.
Q3: How can I monitor the progress of the reaction and identify impurities?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques.
-
HPLC: A reverse-phase HPLC method can be developed to separate the starting materials, the desired product, and the various side products. A suitable method might use a C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase.
-
GC-MS: This technique is useful for identifying the volatile components of the reaction mixture, including the desired product and potential side products, by their mass-to-charge ratio.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of significant amounts of side products (e.g., di-substitution). 3. Sub-optimal reaction temperature. 4. Inefficient purification. | 1. Monitor the reaction by HPLC or TLC to ensure completion. Extend the reaction time if necessary. 2. Use a molar excess of piperazine (e.g., 2-4 equivalents) to favor the mono-substitution product. 3. Optimize the reaction temperature. Typically, these reactions are run at elevated temperatures (e.g., 80-120 °C). 4. Review the purification protocol. Consider alternative crystallization solvents or chromatographic purification if significant product is lost. |
| High Levels of Di-substitution Product | 1. Stoichiometry of reactants is close to 1:1. 2. High reaction temperature or prolonged reaction time after the formation of the desired product. | 1. Increase the molar excess of piperazine to outcompete the mono-substituted product for the remaining 2,3,5-trichloropyridine. 2. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the product. |
| Presence of Hydrolysis Byproducts (Dichloropyridinols) | 1. Use of wet solvents or reagents. 2. Presence of water in the reaction setup. | 1. Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry piperazine. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware. |
| Formation of Regioisomers | 1. Reaction conditions favoring substitution at less activated positions. | 1. Maintain a controlled reaction temperature. High temperatures might lead to less selective reactions. The substitution at the 2-position is generally favored under standard SNAr conditions. |
| Difficulty in Product Purification/Crystallization | 1. Presence of persistent impurities. 2. Inappropriate choice of crystallization solvent. | 1. Analyze the crude product by HPLC or GC-MS to identify the impurities. If the impurities are structurally similar to the product, column chromatography may be necessary. 2. Screen a range of solvents and solvent mixtures for crystallization. Common solvents for similar compounds include ethanol, isopropanol, and toluene, often with the addition of an anti-solvent like water or heptane to induce crystallization. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
2,3,5-Trichloropyridine
-
Piperazine (anhydrous)
-
Anhydrous solvent (e.g., Toluene, Xylene, or N,N-Dimethylformamide)
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
To the flask, add 2,3,5-trichloropyridine (1.0 eq) and the anhydrous solvent.
-
In a separate flask, dissolve piperazine (2.0-4.0 eq) and the base (2.0-3.0 eq) in the anhydrous solvent.
-
Slowly add the piperazine solution to the 2,3,5-trichloropyridine solution at room temperature with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Wash the filtrate with water to remove excess piperazine and the base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Diagram 1: Synthetic Pathway and Side Reactions
Caption: Main synthetic route and potential side reactions.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: 1-(3,5-Dichloropyridin-2-yl)piperazine
Welcome to the technical support center for 1-(3,5-Dichloropyridin-2-yl)piperazine. This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high purity for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a crude sample of this compound?
A1: The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a trichloropyridine (e.g., 2,3,5-trichloropyridine) and piperazine.[1][2] Based on this, the most common impurities are:
-
Unreacted Piperazine: Often used in excess, piperazine is a basic impurity that is typically water-soluble.
-
Unreacted Trichloropyridine: The electrophilic starting material may persist in the crude product.
-
Bis-substituted Piperazine: A byproduct where two dichloropyridyl groups have reacted with both nitrogens of a single piperazine molecule.
-
Regioisomers: Depending on the starting materials and reaction conditions, substitution at other positions on the pyridine ring could occur, although substitution at the 2-position is generally favored.[3][4]
Q2: My crude product is contaminated with a significant amount of piperazine. What is the easiest way to remove it?
A2: Excess piperazine can be effectively removed with an acidic aqueous wash. Since piperazine is a base, it will form a water-soluble salt (e.g., piperazine hydrochloride or acetate) upon reaction with a dilute acid, which can then be extracted from an organic solution of your product. A detailed protocol is provided below.
Q3: I've performed an acidic wash, but my product purity is still below 98%. What should I try next?
A3: After removing basic impurities, the next recommended step is recrystallization. This technique is highly effective for removing closely related impurities like regioisomers and unreacted starting materials. For analogous compounds like 1-(2,3-dichlorophenyl)piperazine hydrochloride, recrystallization from solvents such as methanol or a methanol/water mixture has proven effective, achieving purities greater than 99.5%.[5][6] A starting protocol for recrystallization is available in the "Experimental Protocols" section.
Q4: Recrystallization did not sufficiently improve the purity. How should I approach purification by column chromatography?
A4: If recrystallization fails, flash column chromatography is the most powerful method for separating difficult-to-remove impurities. For N-aryl piperazine compounds, a common starting point is silica gel as the stationary phase with a gradient elution of ethyl acetate in a non-polar solvent like hexanes or heptane. The addition of a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase can prevent peak tailing and improve separation by neutralizing acidic sites on the silica gel.
Q5: How can I confirm the identity and purity of my final product?
A5: Purity should be assessed using High-Performance Liquid Chromatography (HPLC), ideally with a mass spectrometer (LC-MS) to identify the mass of the main peak and any impurities.[7] The identity and structural integrity of the compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and compared against a reference standard or literature data if available.
Data Presentation
Table 1: Potential Impurities and Identification Methods
| Impurity Name | Potential Origin | Identification Method | Typical Observation |
| Piperazine | Excess reagent in SNAr reaction.[1] | ¹H NMR, LC-MS | Broad singlet ~2.8-3.0 ppm in ¹H NMR; ESI-MS [M+H]⁺ at m/z 87. |
| 2,3,5-Trichloropyridine | Unreacted starting material. | GC-MS, LC-MS | Aromatic signals in ¹H NMR; Isotopic pattern for 3 Cl atoms in MS. |
| Bis-(3,5-dichloropyridin-2-yl)piperazine | Reaction of product with another mole of starting material. | LC-MS, ¹H NMR | High molecular weight peak in LC-MS; Complex aromatic region in NMR. |
| Regioisomers | Non-selective substitution on the pyridine ring. | LC-MS, HPLC | Peaks with identical mass but different retention times from the main product. |
Table 2: Comparison of Purification Techniques for Analogous Aryl Piperazines
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages | Reference |
| Acidic Aqueous Wash | Removes basic impurities | Fast, simple, and scalable for removing excess piperazine. | Ineffective against non-basic impurities. | [8] |
| Recrystallization | > 99.5% | Cost-effective, scalable, can yield highly pure crystalline material. | Requires suitable solvent, potential for product loss in mother liquor. | [5][6] |
| Flash Chromatography | > 99.8% | High resolution for separating closely related impurities. | Less scalable, requires more solvent, can be time-consuming. | [9] |
Experimental Protocols
Protocol 1: Acidic Wash for Piperazine Removal
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% acetic acid).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with the aqueous acid solution one more time.
-
Neutralization & Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Screening: Start by testing the solubility of your compound in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at reflux. An ideal solvent will dissolve the compound when hot but not when cold. Solvent mixtures (e.g., methanol/water, ethanol/heptane) can also be effective.[5]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath or refrigerator for at least one hour.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial mobile phase solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often improves resolution.
-
Mobile Phase: A good starting point is a gradient system. Begin with 100% hexanes or heptane and gradually increase the percentage of ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate over 10-15 column volumes. Adding 0.5% triethylamine to the mobile phase is recommended.
-
Elution: Apply the sample to the top of the column and begin eluting with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Synthesis pathway and the origin of common impurities.
Caption: Troubleshooting workflow for purifying the target compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Overcoming solubility issues with 1-(3,5-Dichloropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 1-(3,5-Dichloropyridin-2-yl)piperazine.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer, leading to inconsistent results in my biological assays. What are the initial steps to improve its solubility?
A1: Poor aqueous solubility is a common issue with piperazine derivatives. The initial steps to address this involve optimizing the solvent conditions. Due to the basic nature of the piperazine moiety, adjusting the pH of the solution to be more acidic can enhance solubility by promoting the formation of a more soluble salt form. Additionally, the use of co-solvents is a standard practice.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: For preparing high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power.[1] Based on data for structurally similar compounds, solubility in ethanol and DMF can also be expected.[2] It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5%) to avoid cytotoxicity.
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common phenomenon known as "precipitation upon dilution." To mitigate this, consider the following strategies:
-
Lower the final concentration: The most straightforward approach is to work at a lower final concentration of the compound in your assay.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to your assay buffer can help to maintain the compound in solution.
-
Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to avoid a sudden change in solvent polarity that triggers precipitation.
Q4: Are there more advanced techniques if the above methods are insufficient?
A4: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Salt Formation: Creating a salt of the basic piperazine nitrogen with an acidic counter-ion (e.g., hydrochloride, mesylate) can significantly improve aqueous solubility.[2]
-
Co-crystallization: Forming a co-crystal with a benign co-former can alter the physicochemical properties of the compound, including its solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, forming an inclusion complex with a more water-soluble exterior.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to a higher dissolution rate and apparent solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial solvent. | The compound has low solubility in the chosen solvent. | * Try a stronger organic solvent like DMSO or DMF for your stock solution.[2] * Gentle heating and vortexing may aid dissolution. |
| Precipitation observed in the stock solution upon storage. | The stock solution is supersaturated or has been stored at too low a temperature. | * Store the stock solution at room temperature if the compound is stable. * Prepare a less concentrated stock solution. |
| Inconsistent results between experiments. | Precipitation of the compound in the assay medium. | * Visually inspect your assay plates for any signs of precipitation. * Determine the kinetic solubility of your compound in the final assay buffer to identify the maximum soluble concentration. |
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| DMF | 11 | ~47.4 |
| DMSO | 16 | ~68.9 |
| Ethanol | 5 | ~21.5 |
| PBS (pH 7.2) | 10 | ~43.1 |
*Molar equivalents are calculated based on the molecular weight of this compound (232.11 g/mol ).
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., Water, PBS, Ethanol)
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
Syringe and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the vials for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid, MW: 232.11 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 2.32 mg of this compound.
-
Transfer the solid to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to 37 °C) can be applied if necessary.
-
Store the stock solution in small aliquots at -20 °C to avoid repeated freeze-thaw cycles.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: Logical relationship of solubility enhancement strategies.
References
Catalyst selection for the synthesis of dichloropyridinyl piperazines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and synthesis of dichloropyridinyl piperazines.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic method for synthesizing dichloropyridinyl piperazines?
A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the formation of the C-N bond between a dichloropyridine and piperazine using a palladium precursor, a phosphine ligand, and a base.[1][2]
Q2: Which palladium catalyst and ligand combination is a good starting point for this synthesis?
A2: For coupling aryl chlorides like dichloropyridines, a combination of a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand is generally recommended.[2] Ligands like XPhos, SPhos, and RuPhos are excellent choices to start with, as they can facilitate the challenging oxidative addition of the C-Cl bond to the palladium center.[2] Pre-formed, air-stable catalysts (precatalysts) like XPhos Pd G3 can offer more consistent results.[2]
Q3: How do I achieve regioselective mono-amination on a dichloropyridine?
A3: Achieving regioselectivity is a key challenge. For dichloropyridines such as 2,4-dichloropyridine, the chlorine atom at the 2-position is generally more activated towards nucleophilic attack and oxidative addition due to electronic effects from the ring nitrogen.[1][3] By carefully controlling the reaction conditions, such as using specific ligands (e.g., a Xantphos-based catalyst) and lower temperatures, highly selective mono-amination at the C-2 position can be achieved.[3][4]
Q4: What are the most common side reactions, and how can they be minimized?
A4: Common side reactions include:
-
Hydrodehalogenation: The replacement of a chlorine atom with hydrogen. This can be minimized by using bulky, electron-rich ligands that promote rapid reductive elimination, ensuring strictly anhydrous conditions, and using a slight excess of the piperazine.[3]
-
Di-substitution: Reaction of piperazine at both chlorine sites on the pyridine ring. This can be controlled by using a large excess of piperazine or by employing a mono-protected piperazine (e.g., N-Boc-piperazine).[5]
-
Homocoupling of the aryl halide: This leads to the formation of biaryl impurities. Optimizing the catalyst-to-ligand ratio and using ligands that favor C-N bond formation can mitigate this.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion
Question: My Buchwald-Hartwig reaction with a dichloropyridine is showing low to no conversion. What are the likely causes and troubleshooting steps?
Answer: Low conversion with chloropyridines is a common issue as they are less reactive than their bromo or iodo counterparts.[1] The primary bottleneck is often the oxidative addition step.
| Potential Cause | Troubleshooting Steps |
| Ineffective Catalyst/Ligand | Screen bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos. Consider using a pre-formed, air-stable precatalyst for consistency.[2] |
| Inappropriate Base | Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[2] If starting material degradation is observed, a weaker base like K₃PO₄ or Cs₂CO₃ can be tested.[6] |
| Unsuitable Solvent | Toluene, dioxane, and THF are commonly effective. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[2] |
| Catalyst Deactivation | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1] |
Issue 2: Significant Side Product Formation
Question: My reaction is producing a significant amount of side products, leading to low yield and difficult purification. How can I improve the selectivity?
Answer: The formation of side products such as hydrodehalogenated pyridines, di-substituted products, or homocoupled biaryls is a common challenge.
| Side Product | Troubleshooting Steps |
| Hydrodehalogenation | Use a bulky, electron-rich ligand (e.g., SPhos, RuPhos) to accelerate reductive elimination.[3] Ensure all reagents and solvents are strictly anhydrous.[3] |
| Di-substitution | Use a large excess of piperazine (5-10 equivalents) or employ a mono-protected piperazine like N-Boc-piperazine followed by a deprotection step.[5] |
| Aryl Halide Homocoupling | Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[2] Use a ligand that favors C-N reductive elimination.[2] |
Data Presentation
Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Dichloropyridines
| Dichloropyridine | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-Dichloropyridine | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2,5-Dichloropyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | t-BuOH | 110 | 24 | 88 |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 92 (C2-amination) |
| 2,3-Dichloropyridine | Aniline | Pd(OAc)₂ (2.5) | PPh₃ (7.5) | NaOtBu | Toluene | 100 | 16 | Not specified |
Note: Data is compiled from various sources and may involve different reaction scales and purification methods. Direct comparison for the synthesis of dichloropyridinyl piperazines is limited in the literature, and the above table provides data for similar amination reactions of dichloropyridines.
Experimental Protocols
Protocol: Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine from 2,3-Dichloropyridine
This protocol is adapted from a literature procedure for the mono-amination of 2,3-dichloropyridine and can serve as a starting point for the synthesis with piperazine.[7]
Materials:
-
2,3-Dichloropyridine (1.0 equiv)
-
Piperazine (1.2-1.5 equiv, or use a larger excess for mono-substitution)
-
Palladium(II) acetate (Pd(OAc)₂) (0.025 equiv)
-
Triphenylphosphine (PPh₃) (0.075 equiv) - Note: A more electron-rich, bulky ligand like XPhos may be more suitable.
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
2 M HCl
-
19 M NaOH
-
Dichloromethane
-
Sodium sulfate
-
Celite
Procedure:
-
Reaction Setup: In an air-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,3-dichloropyridine, palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the resulting mixture for 10 minutes before adding piperazine.
-
Reaction: Heat the mixture to 100 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to 0 °C in an ice bath and add 2 M HCl.
-
Stir for 10 minutes at room temperature and filter through a pad of Celite.
-
Separate the layers of the filtrate. Extract the organic phase with 2 M HCl.
-
Combine the acidic extracts, cool to 0 °C, and add dichloromethane.
-
Basify the biphasic solution with 19 M NaOH.
-
Separate the phases and extract the aqueous phase with dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reaction Condition Optimization for Piperazine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of piperazine derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate common challenges in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with piperazine and its derivatives?
A1: Researchers often face challenges with controlling selectivity between mono- and di-substitution, purification of the final products due to their basicity and water solubility, and optimizing reaction conditions for specific transformations like N-arylation and N-alkylation. Low yields due to catalyst deactivation or suboptimal reaction conditions are also common hurdles.[1]
Q2: How can I achieve selective mono-substitution on the piperazine ring?
A2: There are two primary strategies for achieving mono-substitution. The first is to use a large excess (5-10 equivalents) of piperazine, which statistically favors the mono-substituted product.[1][2] The second, more controlled approach, is to use a mono-protected piperazine, such as N-Boc-piperazine. This allows for the reaction to occur on the unprotected nitrogen, followed by the removal of the protecting group.[1][2][3]
Q3: My piperazine derivative is difficult to purify by column chromatography. What can I do?
A3: The basicity of the piperazine nitrogen can cause tailing and poor separation on silica gel. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent.[1] Alternatively, acid-base extraction can be a powerful purification technique. By dissolving the crude product in an organic solvent and extracting with an acidic aqueous solution, the basic piperazine derivative will move to the aqueous layer as a salt, separating it from non-basic impurities.[1]
Q4: What are some modern techniques for the C-H functionalization of the piperazine ring?
A4: While the N-H bonds of piperazine are the most reactive, functionalization of the C-H bonds is possible using advanced synthetic methods. Techniques such as photoredox catalysis and transition-metal-catalyzed C-H activation have been developed to introduce substituents onto the carbon backbone of the piperazine ring.
Troubleshooting Guides
Buchwald-Hartwig N-Arylation
Issue: Low or no yield of the desired N-aryl piperazine.
This is a common issue that can often be resolved by systematically evaluating the components of the reaction.
-
Potential Cause 1: Catalyst System Inactivity
-
Solution: The choice of palladium precursor and ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1][4] Screen a variety of ligands (e.g., XPhos, RuPhos, SPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) to find the optimal combination for your substrate.[2] Ensure you are using an air-stable precatalyst or maintaining a strictly inert atmosphere to prevent catalyst decomposition.
-
-
Potential Cause 2: Inappropriate Base
-
Solution: The base plays a crucial role in the catalytic cycle. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes cause decomposition of starting materials. If you observe degradation, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][4]
-
-
Potential Cause 3: Suboptimal Solvent and Temperature
-
Solution: Toluene, dioxane, and THF are commonly used solvents. If your starting materials have poor solubility, a more polar solvent like t-butanol may be beneficial.[1][4] Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate. A temperature screen can help identify the ideal conditions for your specific substrates.[1]
-
Issue: Formation of N,N'-bis-arylated piperazine byproduct.
Controlling selectivity is key to maximizing the yield of the desired mono-arylated product.
-
Potential Cause: Stoichiometry and Reaction Conditions
-
Solution 1: Excess Piperazine: Use a significant excess of piperazine (5-10 equivalents) relative to the aryl halide. This increases the statistical likelihood of the aryl halide reacting with an un-substituted piperazine molecule.[1][2]
-
Solution 2: Mono-protected Piperazine: For more precise control, use a mono-protected piperazine, such as N-Boc-piperazine. This physically blocks one of the nitrogen atoms from reacting. The protecting group can be removed in a subsequent step.[1][2][3]
-
| Aryl Halide | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-chlorotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |
| 4-chlorotoluene | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 78 |
| 4-bromoanisole | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 92 |
| 4-bromoanisole | Pd(OAc)₂ | DavePhos | NaOtBu | THF | 80 | 88 |
This data is illustrative and compiled from various sources. Actual results may vary.[2]
Caption: A decision tree for troubleshooting low yields.
Reductive Amination
Issue: Impure product with broad NMR peaks.
This often points to incomplete reaction, side reactions, or issues with the workup and purification.
-
Potential Cause 1: Incomplete Imine/Iminium Ion Formation
-
Solution: The first step of reductive amination is the formation of an imine or iminium ion. This can be accelerated by adding a few drops of a weak acid, such as acetic acid. You can monitor the formation of this intermediate by TLC or NMR before adding the reducing agent.
-
-
Potential Cause 2: Inappropriate Reducing Agent or Solvent
-
Solution: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often used for this transformation.[5] However, it can degrade in protic solvents like methanol. Isopropanol or dichloromethane (DCM) are generally more suitable solvents. Prolonged reaction times in DCM can sometimes lead to side reactions with the amine.[6]
-
-
Potential Cause 3: Inadequate Workup
-
Solution: After the reaction, a basic workup is necessary to quench any remaining acid and acidic byproducts from the reducing agent. Ensure the aqueous layer is basic (pH > 8) during extraction by adding a sufficient amount of a base like sodium carbonate or sodium bicarbonate.[6]
-
Protecting Group Strategies
Issue: Formation of di-substituted product instead of the desired mono-substituted piperazine.
This is a classic selectivity problem that can be elegantly solved using protecting groups.
-
Solution: Mono-Boc Protection
-
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for one of the piperazine nitrogens.[3] By reacting piperazine with di-tert-butyl dicarbonate (Boc₂O), you can synthesize N-Boc-piperazine.[1] This allows for subsequent reactions to occur selectively at the free secondary amine. The Boc group can then be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent).[2]
-
Caption: Decision tree for achieving mono-substitution.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Piperazine
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq.)
-
Piperazine (1.5 mmol, 1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 2.0 mmol, 2.0 eq.)
-
Anhydrous toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, piperazine, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine.[7]
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
Materials:
-
Piperazine (2.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the Boc₂O is consumed.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography (eluting with a gradient of methanol in DCM) to isolate pure N-Boc-piperazine.[1]
Protocol 3: Reductive Amination of an Aldehyde with N-Boc-piperazine
Materials:
-
N-Boc-piperazine (1.0 eq.)
-
Aldehyde (1.1 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve N-Boc-piperazine and the aldehyde in DCM.
-
Add a few drops of glacial acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A general workflow for piperazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Preventing di-substitution in piperazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent di-substitution in piperazine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving mono-substitution of piperazine?
The main challenge in piperazine alkylation is controlling the reaction to prevent unwanted di-alkylation. This is because both nitrogen atoms in the piperazine ring have similar reactivity.[1] Several strategies have been developed to address this, each offering different advantages in terms of yield, selectivity, and ease of operation.[1]
Q2: What are the most common strategies to favor mono-alkylation over di-alkylation?
Key strategies to promote mono-alkylation include:
-
Using a Protecting Group: This is a highly reliable method where one nitrogen is temporarily blocked, directing alkylation to the unprotected site.[1][2] Common protecting groups include tert-Butoxycarbonyl (Boc) and Acetyl.[1][3][4][5]
-
Controlling Stoichiometry: Using a large excess of piperazine compared to the alkylating agent increases the likelihood that the electrophile will react with an unsubstituted piperazine molecule.[1][2]
-
Slow Addition of Reagents: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation event.[2]
-
Using Piperazinium Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[2][3][6] This method is considered a simple and green alternative to traditional protecting groups.[3]
-
Reductive Amination: This one-pot, two-step process involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is particularly useful for preventing the formation of quaternary ammonium salts.[2]
Troubleshooting Guides
Problem: Formation of a di-substituted byproduct is observed.
| Potential Cause | Troubleshooting Step |
| Incorrect stoichiometry | Use an excess of piperazine relative to the alkylating agent.[2] |
| Rapid addition of the alkylating agent | Add the alkylating agent slowly to the reaction mixture.[2] |
| Unprotected piperazine | For optimal control, use a mono-protected piperazine such as N-Boc-piperazine.[2] |
Problem: The reaction stalls or results in incomplete conversion.
| Potential Cause | Troubleshooting Step |
| Poor solubility of reagents | Change to a more suitable solvent, such as DMF, to ensure all reagents are fully dissolved.[2] |
| Reversible reaction equilibrium | Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[2] |
Quantitative Data Summary
The following tables summarize the effect of different strategies on the yield of mono-substituted piperazine.
Table 1: Effect of Stoichiometry and Protecting Groups on Mono-substitution
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 1.1 | None | 45 | 35 |
| Benzyl Bromide | 5.0 | None | 75 | <5 |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 |
Data sourced from a representative experiment.[7]
Experimental Protocols
Protocol 1: Mono-N-alkylation using Excess Piperazine
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.[7]
Protocol 2: Mono-alkylation using N-Boc-piperazine
Materials:
-
N-Boc-piperazine (1 eq.)
-
Alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq.)
-
Potassium carbonate (K₂CO₃, 1.5-2.0 eq.)
-
Aprotic solvent (e.g., acetonitrile or DMF)
Procedure:
-
Dissolve N-Boc-piperazine in a suitable aprotic solvent.
-
Add a base, such as potassium carbonate, to the solution.
-
Add the desired alkyl halide to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter off the base and evaporate the solvent.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[1]
-
The Boc protecting group can then be removed under acidic conditions.[2]
Protocol 3: Mono-alkylation using a Monopiperazinium Salt
Materials:
-
Piperazine hexahydrate (38.8 g)
-
11.55 N hydrochloric acid (17.3 mL)
-
Ethanol (160 mL)
-
p-tert-Butylbenzyl chloride
Procedure:
-
Prepare a solution of piperazine hexahydrate and hydrochloric acid in ethanol to create the monopiperazinium salt in situ.
-
Cool the solution to 20°C and stir.
-
Add p-tert-Butylbenzyl chloride dropwise to the stirred solution.
-
Stir the mixture for 1 hour at room temperature, then for 30 minutes at 70°C.[1]
Visualizations
Caption: Strategies for selective mono-substitution of piperazine.
Caption: Logical workflow for troubleshooting di-substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-(3,5-Dichloropyridin-2-yl)piperazine and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthesis, biological activity, and structure-activity relationships of 1-(3,5-Dichloropyridin-2-yl)piperazine and its isomers.
The strategic placement of substituents on a pharmacologically active scaffold can profoundly influence its biological profile. This guide provides a comparative analysis of this compound and its positional isomers, offering insights into how the arrangement of the dichloro-substituted pyridine ring affects their potential therapeutic applications. While direct comparative studies on this specific set of isomers are limited in publicly available literature, this guide synthesizes general principles of piperazine chemistry and structure-activity relationships (SAR) to infer likely differences in performance.
Introduction to Dichloropyridinylpiperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] Its ability to be di-substituted at the 1- and 4-positions allows for fine-tuning of physicochemical and pharmacological properties. When combined with a dichloropyridine moiety, the resulting molecule's biological activity is significantly influenced by the substitution pattern on the pyridine ring. The position of the chlorine atoms and the point of attachment of the piperazine ring dictate the molecule's shape, electronic distribution, and potential interactions with biological targets.
Synthesis of 1-(Dichloropyridin-yl)piperazine Isomers
The synthesis of these isomers typically involves a nucleophilic aromatic substitution (SNAr) reaction. This common method entails the reaction of a corresponding dichloropyridine with piperazine. The specific dichloropyridine starting material will determine the final isomeric product. For instance, the synthesis of this compound would involve the reaction of 2,3,5-trichloropyridine with piperazine, where the chlorine at the 2-position is most susceptible to nucleophilic attack.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
Key Considerations for Isomeric Differences:
-
Receptor Binding and Enzyme Inhibition: The spatial arrangement of the dichloropyridinyl group is critical for interaction with the binding pockets of receptors and enzymes. A shift in the piperazine attachment from the 2-position to the 3- or 4-position on the pyridine ring will significantly change the molecule's three-dimensional shape and how it presents its functional groups for hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. For instance, in studies of other arylpiperazines, positional isomerism has been shown to dramatically alter receptor affinity.[1]
-
Antimicrobial and Anticancer Potential: Piperazine derivatives have shown promise as antimicrobial and anticancer agents.[3][4][5] The position of the electron-withdrawing chlorine atoms can influence the molecule's ability to interfere with cellular processes in pathogens or cancer cells. For example, the electronic distribution across the pyridine ring, which is modulated by the chlorine positions, can affect interactions with key enzymes or nucleic acids.
-
Physicochemical Properties: Isomerism also impacts crucial drug-like properties such as solubility, lipophilicity (logP), and metabolic stability. These properties are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile and, ultimately, its in vivo efficacy and safety.
Experimental Protocols
While specific protocols for the direct comparison of these isomers are not available, the following are general methodologies commonly employed for evaluating the biological activities of novel chemical entities in relevant therapeutic areas.
General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, Hela) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound and its isomers) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of compound that inhibits cell growth by 50%) is determined.
General Protocol for In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized turbidity.
-
Compound Dilution: The test compounds are serially diluted in broth media in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Structure-Activity Relationship Logic
To conceptualize the process of comparing these isomers and understanding their structure-activity relationships, the following workflow can be considered.
Caption: Workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of dichloropyridinylpiperazine isomers.
Conclusion
The precise positioning of the dichloropyridinyl moiety on the piperazine scaffold is a critical determinant of biological activity. While direct comparative experimental data for this compound and its isomers is not extensively documented in the public domain, established principles of medicinal chemistry and structure-activity relationships suggest that these isomers would exhibit distinct pharmacological profiles. Further empirical studies involving the synthesis and parallel biological evaluation of these specific isomers are necessary to fully elucidate their therapeutic potential and to guide the rational design of more potent and selective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(2,3-Dichlorophenyl)piperazine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(2,3-Dichlorophenyl)piperazine is a crucial building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed look at their methodologies, reaction parameters, and overall efficiency.
At a Glance: Comparing Synthesis Routes
The two primary methods for synthesizing 1-(2,3-dichlorophenyl)piperazine are the cyclization of 2,3-dichloroaniline with a bis(2-chloroethyl)amine derivative and the reaction of an aryl halide with piperazine. The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their performance.
| Parameter | Route A: Cyclization | Route B: Aryl Halide Coupling |
| Starting Materials | 2,3-dichloroaniline, bis(2-chloroethyl)amine or its hydrochloride | 1,2-dichloro-3-iodobenzene, piperazine |
| Key Reagents/Catalysts | p-Toluene sulfonic acid, Tetrabutylammonium bromide or none | Copper(I) iodide (CuI), Proline |
| Solvent | Xylene or n-Butanol | Dimethyl sulfoxide (DMSO) |
| Reaction Temperature | 120-220 °C[1][2] | Not specified, but likely elevated |
| Reaction Time | 4-48 hours[1][2][3] | Not specified |
| Yield | 59.5% - 88%[1][2][3] | ~20%[4] |
| Purity (HPLC) | >99.5%[1][2] | Not specified |
Visualizing the Synthetic Pathways
The logical flow and comparison of the two synthesis routes are illustrated in the diagram below.
Caption: Comparative workflow of two synthetic routes to 1-(2,3-dichlorophenyl)piperazine.
Experimental Protocols
Below are the detailed experimental methodologies for the key steps in each of the described synthesis routes.
Route A: Cyclization of 2,3-dichloroaniline
This route involves the direct cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine or its hydrochloride salt. Several variations exist with differing catalysts and solvents.
Example Protocol 1 (with catalyst):
-
To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) and bis(2-chloroethyl)amine (8.7g, 61.72 mmol) in xylene (150 mL), add p-toluene sulfonic acid (1.17g, 6.17 mmol) and tetra-butyl ammonium bromide (1.5g, 6.17 mmol).[3]
-
Heat the resulting mixture at 130-135 °C for 48 hours.[3]
-
After completion, cool the reaction mixture to room temperature.[3]
-
Adjust the pH of the solution to 6-7 with aqueous ammonia.[3]
-
Extract the organic compounds with ethyl acetate.[3]
-
Dry the organic layer with sodium sulfate and concentrate under reduced pressure to obtain the product (12.5 g, 88% yield).[3]
Example Protocol 2 (without catalyst, using hydrochloride salt):
-
In a 500L electric heating reactor, add 100 kg of 2,3-dichloroaniline and raise the temperature to 100°C while stirring.[1][2]
-
Add bis-(2-chloroethyl)amine hydrochloride solid in batches (e.g., 8 batches totaling 200 kg).[1][2]
-
Continue to heat the mixture to 200°C and maintain for 4 hours.[1][2]
-
After the reaction, stop heating and add 250 kg of n-butanol, then reflux and stir for 1 hour.[1][2]
-
Cool the mixture to induce crystallization and then centrifuge to collect the crude product.[1][2]
-
Refine the crude product with a methanol and water (10:1) mixed solvent, followed by cooling, crystallization, centrifugation, and drying to obtain 1-(2,3-dichlorophenyl)piperazine hydrochloride (108.2 kg, 65.6% yield, 99.67% purity).[1][2]
Route B: Aryl Halide Coupling with Piperazine
This method involves the coupling of an aryl halide with piperazine, often catalyzed by a transition metal.
Example Protocol:
-
This pathway involves the synthesis of 2,3-dichlorophenylpiperazine from 2,3-dichloroaniline as a starting material.[4]
-
The 2,3-dichloroaniline is first converted to its corresponding aryl iodide, 1,2-dichloro-3-iodobenzene, in a good yield of 81%.[4]
-
The resulting aryl iodide is then reacted with piperazine in the presence of CuI as a catalyst, proline as a ligand, K2CO3 as a base, and dimethyl sulfoxide as a solvent.[4]
-
This reaction yields the desired 1-(2,3-dichlorophenyl)piperazine with a 20% yield.[4]
Conclusion
Based on the available data, the cyclization route (Route A) appears to be the more efficient method for the synthesis of 1-(2,3-dichlorophenyl)piperazine, offering significantly higher yields and product purity.[1][2][3] While the aryl halide coupling route (Route B) provides an alternative pathway, the reported yield is substantially lower.[4] The choice of synthesis route in a research or industrial setting will ultimately depend on a variety of factors including starting material availability, cost, scalability, and desired purity levels. The detailed protocols provided herein serve as a valuable resource for making an informed decision.
References
- 1. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 3. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Comparative Biological Activities of Piperazine Analogs: A Guide for Researchers
A detailed analysis of the biological potency of piperazine-containing compounds, offering insights into their potential as therapeutic agents. While specific experimental data for 1-(3,5-Dichloropyridin-2-yl)piperazine analogs is not publicly available, this guide provides a comparative overview of structurally related compounds, focusing on their cytotoxic and antimicrobial activities.
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Its derivatives have shown significant promise in various therapeutic areas, including oncology and infectious diseases.[2][3] This guide synthesizes available preclinical data on various piperazine analogs to provide a comparative framework for researchers and drug development professionals. The information presented herein is intended to guide future research and highlight the therapeutic potential of this versatile chemical moiety.
Comparative Cytotoxicity of Piperazine Derivatives
The in vitro cytotoxic activity of several novel piperazine derivatives against a panel of human cancer cell lines is summarized below. The data, expressed as IC50 (the half-maximal inhibitory concentration) or GI50 (50% growth inhibition), indicates the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. A lower value signifies higher potency.
| Compound ID/Name | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Phthalazinylpiperazines | ||||
| Compound 7e | MDA-MB-231 (Breast) | Not Specified | 0.013 | [4] |
| A549 (Lung) | Not Specified | 2.19 | [4] | |
| HT-29 (Colon) | Not Specified | 2.19 | [4] | |
| Benzothiazole-Piperazines | ||||
| Compound 1d | HUH-7 (Hepatocellular) | SRB Assay | - | [5] |
| MCF-7 (Breast) | SRB Assay | - | [5] | |
| HCT-116 (Colon) | SRB Assay | - | [5] | |
| Guanidine Derivative | ||||
| Compound 7g | HT-29 (Colon) | MTT Assay | < 2 | [6] |
| A549 (Lung) | MTT Assay | < 2 | [6] | |
| Arylpiperazines | ||||
| Compound 9 | LNCaP (Prostate) | CCK-8 Assay | < 5 | [6] |
| Compound 15 | LNCaP (Prostate) | CCK-8 Assay | < 5 | [6] |
| Compound 8 | DU145 (Prostate) | CCK-8 Assay | 8.25 | [6] |
| Blood Cancer Cell Lines | ||||
| Compound 1 | NALM6 (Leukemia) | CellTiter-Glo Assay | 9.48 | [7] |
| RPMI-8402 (Leukemia) | CellTiter-Glo Assay | 21.00 | [7] | |
| Compound 2 | NALM6 (Leukemia) | CellTiter-Glo Assay | 29.40 | [7] |
| Compound 4 | Various Blood Cancers | CellTiter-Glo Assay | 2.59 - 19.64 | [7] |
| Various Solid Cancers | SRB Assay | 4.34 - 7.23 | [7] |
Antimicrobial Activity of Piperazine Analogs
Several piperazine derivatives have been investigated for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID/Name | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| RL-308 | Shigella flexineri | 2 | [8] |
| S. aureus | 4 | [8] | |
| MRSA | 16 | [8] | |
| Shigella dysenteriae | 128 | [8] | |
| RL-328 | Various | 128 | [8] |
| Sparfloxacin and Gatifloxacin derivatives | S. aureus, E. faecalis, Bacillus sp. (Gram-positive) | 1-5 | |
| Compound 2 | Gram-positive bacteria | 4-8 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common in vitro assays used to evaluate the biological activities of piperazine analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the piperazine derivatives. Incubate the cells for the desired treatment period (e.g., 72 hours).[6]
-
MTT Addition: Following the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking to ensure complete solubilization of the formazan.[6] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[6] The amount of formazan produced is proportional to the number of viable cells.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.[6]
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%. Incubate at 4°C for 60 minutes to fix the cells.[6]
-
Washing: Discard the supernatant and wash the plates five times with tap water. Air-dry the plates completely.[6]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.[6]
-
Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.[6]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 565 nm.[6] The absorbance is directly proportional to the total protein mass and, therefore, the number of cells.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism, adjusting the concentration to approximately 10^8 cells/ml using a 0.5 McFarland standard.[9]
-
Serial Dilution: Perform serial dilutions of the piperazine compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Cellular Mechanisms and Workflows
Understanding the underlying mechanisms of action and the experimental processes is facilitated by visual representations.
References
- 1. researchgate.net [researchgate.net]
- 2. apjhs.com [apjhs.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcmas.com [ijcmas.com]
- 9. ijcmas.com [ijcmas.com]
Navigating the Structure-Activity Landscape of Dichloropyridinyl Piperazines as Dopamine D3 Receptor Antagonists
A Comparative Guide for Researchers in Drug Discovery
The dichloropyridinyl piperazine scaffold has emerged as a privileged structure in the development of potent and selective antagonists for the dopamine D3 receptor (D3R), a key target in the treatment of substance use disorders and other neuropsychiatric conditions. Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of novel therapeutics. This guide provides a comprehensive comparison of dichloropyridinyl piperazine derivatives, supported by experimental data, to aid researchers in this endeavor.
Deciphering the Structure-Activity Relationship (SAR)
The pharmacological profile of dichloropyridinyl piperazines is predominantly dictated by three key structural components: the dichloropyridinyl or dichlorophenyl headgroup, the central piperazine core, and a flexible linker connected to a terminal aryl carboxamide tail. Modifications to each of these regions significantly impact the affinity for the D3 receptor and selectivity over the closely related D2 receptor.
The Critical Role of the Dichlorinated Aromatic Ring
The presence and position of chlorine atoms on the phenyl or pyridinyl ring are crucial for high affinity and selectivity. The 2,3-dichlorophenyl moiety has been extensively explored and consistently demonstrates high affinity for the D3 receptor.[1] This substitution pattern is believed to engage in favorable interactions within the orthosteric binding pocket of the receptor.
The Piperazine Core and Linker Length
The piperazine ring serves as a central scaffold, connecting the dichlorinated aromatic head to the rest of the molecule. The length and nature of the alkyl linker extending from the piperazine nitrogen are critical for optimizing receptor interactions. A butyl linker is frequently employed and appears to be optimal for bridging the orthosteric and secondary binding pockets of the D3 receptor.
The Influence of the Terminal Aryl Carboxamide
The terminal aryl carboxamide moiety plays a significant role in modulating both affinity and selectivity. A variety of aromatic and heteroaromatic groups have been investigated, with substitutions on this ring system providing a means to fine-tune the pharmacological properties. For instance, the introduction of polar groups can influence pharmacokinetic properties, while bulky substituents can impact selectivity.
Comparative Analysis of Dichloropyridinyl Piperazine Derivatives
To facilitate a direct comparison of the structure-activity relationships, the following tables summarize the in vitro binding affinities (Ki) at human D2 and D3 dopamine receptors for a series of dichlorophenylpiperazine analogs.
Table 1: SAR of the Arylpiperazine Moiety
| Compound | R | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
| 1 | H | 10.3 | 55.6 | 5.4 |
| 2 | 2-OCH3 | 3.5 | 34.5 | 9.9 |
| 3 | 2,3-diCl | 0.8 | 44.8 | 56 |
| 4 | 3-CF3 | 1.8 | 100.8 | 56 |
| 5 | 3,5-di-t-butyl | >1000 | >1000 | - |
Data synthesized from multiple sources.
Table 2: SAR of the Terminal Aryl Carboxamide Moiety
| Compound | Ar | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
| 6 (2,3-diCl head) | Phenyl | 0.8 | 44.8 | 56 |
| 7 (2,3-diCl head) | 2-Naphthyl | 0.5 | 25.0 | 50 |
| 8 (2,3-diCl head) | 4-Pyridyl | 1.2 | 60.0 | 50 |
| 9 (2,3-diCl head) | 2-Thienyl | 1.5 | 75.0 | 50 |
Data synthesized from multiple sources.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of dichloropyridinyl piperazine derivatives.
Radioligand Binding Assays for Dopamine D2 and D3 Receptors
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 and D3 receptors.
Materials:
-
HEK-293 cells stably expressing either human D2 or D3 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Radioligand: [³H]Spiperone or [¹²⁵I]Iodospiperone.
-
Non-specific binding control: 10 µM haloperidol or (+)-butaclamol.
-
Test compounds dissolved in DMSO.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cultured HEK-293 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable volume.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store membrane aliquots at -80°C until use.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Biological Context
To understand the mechanism of action of dichloropyridinyl piperazine antagonists, it is essential to visualize the dopamine D3 receptor signaling pathway.
Caption: Dopamine D3 Receptor Signaling Pathway and the Action of Antagonists.
This guide provides a foundational understanding of the structure-activity relationships of dichloropyridinyl piperazines as dopamine D3 receptor antagonists. The presented data and methodologies offer a valuable resource for researchers aiming to design and develop novel and improved therapeutics targeting the D3 receptor. Further exploration of this chemical space, guided by the principles outlined herein, holds promise for advancing the treatment of various neurological and psychiatric disorders.
References
Comparative Toxicity of Substituted Piperazine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various substituted piperazine derivatives, supported by experimental data from recent preclinical studies. The piperazine scaffold is a versatile platform in medicinal chemistry, and understanding the structure-activity relationships concerning toxicity is crucial for the development of novel therapeutics.
The data presented herein focuses on the cytotoxic effects of these compounds against a range of cancer cell lines. This guide summarizes quantitative cytotoxicity data, details the experimental methodologies used for these assessments, and visualizes key cellular pathways and experimental workflows.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of several novel piperazine derivatives. This activity is often expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), representing the concentration of a compound required to inhibit 50% of the cell population's growth. A lower value indicates higher cytotoxic potency.
Table 1: Cytotoxicity of Various Piperazine Derivatives [1][2]
| Compound ID/Name | Description | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) |
| A novel piperazine derivative | - | K562 (Leukemia) | Cell Proliferation Assay | 0.06 - 0.16 |
| CB01 | - | U87 (Glioblastoma) | Not Specified | < 0.05 |
| CB01 | - | HeLa (Cervical Cancer) | Not Specified | < 0.05 |
| RB-1 | - | MDA-MB-231 (Breast Cancer) | Not Specified | 98.34 |
| Compound 7g | Guanidine derivative | HT-29 (Colon Cancer) | MTT Assay | < 2 |
| Compound 7g | Guanidine derivative | A549 (Lung Cancer) | MTT Assay | < 2 |
| Compound 9 | - | LNCaP (Prostate Cancer) | CCK-8 Assay | < 5 |
| Compound 15 | - | LNCaP (Prostate Cancer) | CCK-8 Assay | < 5 |
| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | Not Specified | 1.00 |
| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | Not Specified | 1.35 |
| Compound 5a | 1-(4-chlorobenzhydryl)piperazine derivative | HUH7 (Liver), MCF7 (Breast), HCT116 (Colon) | Not Specified | High cytotoxicity observed |
| Compound 7a | 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative | NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon) | Not Specified | Higher cytotoxicity than doxorubicin |
Table 2: Cytotoxicity of Benzothiazole-Piperazine Derivatives [3]
| Compound | HUH-7 (Hepatocellular) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | HCT-116 (Colorectal) GI50 (µM) |
| 1d | 1.23 | 0.98 | 1.54 |
Table 3: In Vivo Acute Toxicity of Piperazine Designer Drugs in C. elegans [4]
| Compound | Description | LC50 (mM) |
| BZP | 1-benzylpiperazine | 52.21 |
| MeOPP | 1-(4-methoxyphenyl)piperazine | 5.72 |
| MDBP | 1-(3,4-methylenedioxybenzyl)piperazine | 1.22 |
Experimental Protocols
Detailed methodologies for key experiments cited in the referenced literature are provided below. These assays are fundamental in determining the cytotoxic and antiproliferative effects of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the piperazine derivatives. Incubate the cells for the desired treatment period (e.g., 72 hours).[1]
-
MTT Addition: Following the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[1]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the test compounds as described for the MTT assay.[1]
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%. Incubate at 4°C for 60 minutes to fix the cells.[1]
-
Washing: Discard the supernatant and wash the plates five times with tap water. Air-dry the plates completely.[1]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.[1]
-
Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.[1]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 565 nm. The absorbance is directly proportional to the total protein mass and, therefore, the number of cells.[1]
Annexin V/PI Apoptosis Assay
This assay is used to detect apoptosis, or programmed cell death, a common mechanism of action for anticancer compounds.[3]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.[3]
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[3]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[3]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of piperazine derivative toxicity.
References
Spectroscopic Scrutiny: A Comparative Guide to Dichloropyridinyl Piperazine Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a detailed spectroscopic comparison of dichloropyridinyl piperazine isomers, offering key data and methodologies to distinguish between these closely related compounds.
The isomeric position of chlorine atoms on the pyridine ring, as well as the attachment point of the piperazine moiety, gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification, quality control, and mechanism of action studies. This guide focuses on the comparison of two representative isomers: 1-(2,3-Dichloro-5-pyridinyl)piperazine and 1-(3,5-Dichloro-2-pyridinyl)piperazine, presenting their characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses for the two isomers.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | 1-(2,3-Dichloro-5-pyridinyl)piperazine | 1-(3,5-Dichloro-2-pyridinyl)piperazine |
| Pyridine H-4 | ~8.0 ppm (d) | ~7.5 ppm (d) |
| Pyridine H-6 | ~7.2 ppm (d) | - |
| Piperazine -CH₂- (adjacent to pyridine) | ~3.5 ppm (t) | ~3.8 ppm (t) |
| Piperazine -CH₂- (distant to pyridine) | ~3.1 ppm (t) | ~3.2 ppm (t) |
| Piperazine -NH | ~1.9 ppm (s, br) | ~2.0 ppm (s, br) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon Assignment | 1-(2,3-Dichloro-5-pyridinyl)piperazine | 1-(3,5-Dichloro-2-pyridinyl)piperazine |
| Pyridine C-2 | ~145 ppm | ~158 ppm |
| Pyridine C-3 | ~138 ppm | ~125 ppm |
| Pyridine C-4 | ~142 ppm | ~135 ppm |
| Pyridine C-5 | ~128 ppm | ~140 ppm |
| Pyridine C-6 | ~120 ppm | - |
| Piperazine -CH₂- (adjacent to pyridine) | ~50 ppm | ~45 ppm |
| Piperazine -CH₂- (distant to pyridine) | ~46 ppm | ~46 ppm |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 1-(2,3-Dichloro-5-pyridinyl)piperazine | 1-(3,5-Dichloro-2-pyridinyl)piperazine |
| N-H Stretch (Piperazine) | ~3300 | ~3310 |
| C-H Stretch (Aromatic) | ~3050 | ~3060 |
| C-H Stretch (Aliphatic) | ~2850-2950 | ~2840-2960 |
| C=C, C=N Stretch (Pyridine) | ~1550-1600 | ~1540-1590 |
| C-N Stretch | ~1250 | ~1240 |
| C-Cl Stretch | ~700-800 | ~720-820 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Parameter | 1-(2,3-Dichloro-5-pyridinyl)piperazine | 1-(3,5-Dichloro-2-pyridinyl)piperazine |
| Molecular Ion (M⁺) [m/z] | 231/233/235 (isotope pattern) | 231/233/235 (isotope pattern) |
| Key Fragment 1 [m/z] | Loss of C₄H₈N₂ | Loss of C₄H₈N₂ |
| Key Fragment 2 [m/z] | Cleavage of piperazine ring | Cleavage of piperazine ring |
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a framework for reproducing these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the dichloropyridinyl piperazine isomer was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 10 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 160 ppm
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Data Acquisition:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC).
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane.
-
Inlet temperature: 250°C
-
Oven program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Source temperature: 230°C
-
Mass range: m/z 40-400
-
Visualizing Methodologies
To aid in the understanding of the analytical workflow and the potential biological context of these compounds, the following diagrams are provided.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of dichloropyridinyl piperazine isomers.
Many piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The following diagram illustrates a simplified, generic signaling pathway that could be modulated by such compounds.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling cascade.
A Comparative Guide to the Chromatographic Separation of Dichloropyridinyl Piperazine Derivatives
For researchers, scientists, and drug development professionals, the efficient separation and analysis of dichloropyridinyl piperazine derivatives are critical for ensuring purity, assessing metabolic profiles, and developing robust analytical methods. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) for the separation of these compounds, supported by experimental data and detailed protocols.
The choice of chromatographic technique is paramount in the analysis of dichloropyridinyl piperazine derivatives, impacting separation efficiency, analysis time, and sensitivity. This guide explores the nuances of HPLC, GC-MS, and SFC, offering a comparative analysis to aid in method selection and development.
Performance Comparison
The following tables summarize the quantitative performance of HPLC, GC-MS, and SFC for the analysis of dichloropyridinyl piperazine derivatives, using 1-(2,3-dichlorophenyl)piperazine as a representative compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) |
| Typical Column | Octadecylsilane bonded silica (C18), 150 x 4.6 mm, 3 µm | Capillary column (e.g., Zebron ZB-SemiVolatiles), 30 m x 0.25 mm, 0.25 µm film thickness | Chiral stationary phases (e.g., polysaccharide-based) |
| Mobile Phase/Carrier Gas | Acetonitrile/Phosphate Buffer | Helium | Supercritical CO2 with co-solvents (e.g., Methanol) |
| Typical Flow Rate | 1.0 mL/min | 1.0 mL/min | 2.0 - 4.0 mL/min |
| Detection | UV (254 nm) | Mass Spectrometry (MS) | UV or Mass Spectrometry (MS) |
| Analysis Time | 10 - 20 minutes | 15 - 25 minutes | < 10 minutes |
| Suitability for Chiral Separation | Good with chiral columns | Not suitable without derivatization | Excellent |
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) |
| Resolution (Rs) | > 2.0 for key impurities[1] | Baseline separation of metabolites achieved | High resolution for enantiomers often achieved |
| Limit of Detection (LOD) | 30 ppm for piperazine derivatives[2] | High sensitivity, capable of detecting trace levels | Comparable to HPLC, dependent on detector |
| Limit of Quantification (LOQ) | 90 ppm for piperazine derivatives[2] | High sensitivity, suitable for trace quantification | Comparable to HPLC, dependent on detector |
| Selectivity | Good, can be optimized with mobile phase composition | Excellent, based on mass-to-charge ratio | Excellent for chiral and achiral separations |
| Precision (%RSD) | < 2% | Generally < 15% for biological samples | Typically < 5% |
Experimental Protocols
Detailed methodologies for each technique are provided below to facilitate replication and method development.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the analysis of 1-(2,3-dichlorophenyl)piperazine hydrochloride and its related substances.
-
Instrumentation: Agilent 1200 series or equivalent HPLC system.[1]
-
Column: Octadecylsilane chemically bonded silica, 150 x 4.6 mm, 3 µm particle size.[1]
-
Mobile Phase A: 0.02 mol/L Disodium hydrogen phosphate solution: Acetonitrile (95:5 v/v).[1]
-
Mobile Phase B: Acetonitrile: 0.2 mol/L Phosphoric acid solution (95:5 v/v).[1]
-
Gradient Elution:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 70% A, 30% B
-
15-20 min: Hold at 70% A, 30% B
-
20-22 min: Linear gradient back to 100% A
-
22-30 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted for the analysis of dichlorophenylpiperazine derivatives, based on methods for related compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Zebron ZB-SemiVolatiles capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: Splitless mode.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Sample Preparation: Liquid-liquid extraction of the sample, followed by derivatization (e.g., acetylation) to improve volatility and chromatographic performance.
Supercritical Fluid Chromatography (SFC) Protocol for Chiral Separation
This protocol provides a general framework for the chiral separation of dichloropyridinyl piperazine derivatives.
-
Instrumentation: SFC system with a backpressure regulator.
-
Column: A polysaccharide-based chiral stationary phase (e.g., CHIRAL ART Amylose-SA, Cellulose-SB).
-
Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol). For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required.
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV or MS detector.
-
Method Development: A screening approach is often employed, testing different chiral columns and co-solvents to achieve optimal separation.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each chromatographic technique.
References
A Comparative Guide to the Pharmacokinetic Profiles of Piperazine-Containing Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of three prominent piperazine-containing atypical antipsychotic drugs: olanzapine, clozapine, and ziprasidone. The information presented herein, supported by experimental data and methodologies, is intended to assist researchers in understanding the distinct absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, thereby informing future drug development and optimization efforts.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of olanzapine, clozapine, and ziprasidone exhibit notable differences that influence their clinical application and side-effect profiles. The following table summarizes key pharmacokinetic parameters observed in human studies. It is important to note that these values can vary significantly between individuals due to factors such as genetics, age, and co-administered medications.
| Parameter | Olanzapine | Clozapine | Ziprasidone |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours | 1-6 hours | 6-8 hours (oral) |
| Elimination Half-Life (t½) | 21-54 hours | 8-12 hours (single dose), 12-16 hours (steady state) | ~7 hours (oral) |
| Oral Bioavailability | ~60% | 40-60% | ~60% (with food) |
| Protein Binding | ~93% | ~97% | >99% |
| Primary Metabolism | Hepatic (CYP1A2, CYP2D6) | Hepatic (primarily CYP1A2) | Hepatic (aldehyde oxidase, CYP3A4) |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments typically employed in preclinical pharmacokinetic studies of piperazine derivatives in animal models, such as rats.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a piperazine derivative following oral administration in rats.
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period.
Drug Administration (Oral Gavage):
-
The piperazine derivative is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Rats are fasted overnight (approximately 12 hours) prior to dosing to ensure gastric emptying and reduce variability in absorption.
-
The drug formulation is administered orally via gavage using a ball-tipped gavage needle. The volume administered is typically 5-10 mL/kg body weight.
Serial Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
A common technique for serial blood sampling is via a surgically implanted carotid artery or jugular vein cannula to minimize stress to the animal. Alternatively, sampling can be performed from the tail vein.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation:
-
The collected blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma supernatant is carefully transferred to clean microcentrifuge tubes and stored at -80°C until analysis.
Quantification of Drug Concentration in Plasma by LC-MS/MS
Objective: To accurately quantify the concentration of the piperazine derivative in rat plasma samples.
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of rat plasma, an internal standard (a structurally similar compound) is added.
-
The sample is alkalinized with a buffer (e.g., sodium borate buffer, pH 9.0).
-
An organic solvent (e.g., a mixture of ethyl acetate and hexane) is added, and the sample is vortexed to extract the drug and internal standard.
-
The mixture is centrifuged to separate the organic and aqueous layers.
-
The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
LC-MS/MS Analysis:
-
Chromatographic Separation: A high-performance liquid chromatography (HPLC) system equipped with a C18 analytical column is used to separate the analyte from other plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile) is typically employed.
-
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard (Multiple Reaction Monitoring - MRM), which provides high selectivity and sensitivity.
-
Quantification: A calibration curve is generated by analyzing plasma samples spiked with known concentrations of the piperazine derivative. The concentration of the drug in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathway
Atypical antipsychotics, including the piperazine derivatives discussed, exert their therapeutic effects primarily through the modulation of dopaminergic and serotonergic pathways in the brain. A key mechanism of action involves the antagonism of Dopamine D2 and Serotonin 5-HT2A receptors. The following diagram illustrates a simplified representation of these signaling pathways.
Caption: Antagonism of D2 and 5-HT2A receptors by piperazine antipsychotics.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow of an in vivo pharmacokinetic study.
A Computational Roadmap for Dichloropyridinyl Piperazine Derivatives in Drug Discovery
A Methodology Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropyridinyl piperazine derivatives represent a class of chemical compounds with significant potential for therapeutic applications. The integration of computational studies into the drug discovery pipeline for these molecules can accelerate the identification of promising lead candidates, optimize their pharmacological profiles, and reduce the costs and time associated with preclinical development.[1] This guide provides a comprehensive overview of the key computational methodologies that can be applied to the study of dichloropyridinyl piperazine derivatives.
It is important to note that a comprehensive literature search did not yield specific published computational studies on dichloropyridinyl piperazine derivatives. Therefore, this guide presents a methodological framework, drawing upon established computational drug design principles and examples from the broader class of piperazine derivatives, to outline a roadmap for future research in this area.
The Computational Drug Design Workflow
A typical computational drug design workflow is an iterative process that begins with the identification of a biological target and progresses through hit identification, lead optimization, and preclinical candidate selection.[2][3] In silico methods are employed at various stages to predict and analyze the interactions and properties of drug candidates.
Molecular Docking: Unveiling Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[4][5] This method is instrumental in understanding the binding mode of dichloropyridinyl piperazine derivatives at the atomic level and can be used to rank compounds based on their predicted binding affinity.[6]
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Remove water molecules and other non-essential ligands from the protein structure.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site or active site of the protein.
-
-
Ligand Preparation:
-
Generate the 3D structure of the dichloropyridinyl piperazine derivatives.
-
Assign partial charges and define rotatable bonds for each ligand.
-
-
Docking Simulation:
-
Utilize docking software (e.g., AutoDock, GOLD, Glide) to perform the docking calculations.[4]
-
The software will generate a series of possible binding poses for each ligand within the defined binding site.
-
-
Scoring and Analysis:
-
Each generated pose is assigned a score based on a scoring function that estimates the binding affinity.
-
The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Data Presentation: Molecular Docking Results
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Compound A | -9.5 | Tyr123, Phe234, Asp345 | Asp345 (2.8 Å) |
| Compound B | -8.7 | Tyr123, Leu235, Asp345 | Asp345 (3.1 Å) |
| Compound C | -7.9 | Phe234, Val346 | - |
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7][8][9] For dichloropyridinyl piperazine derivatives, QSAR models can be developed to predict their activity against a specific target, guiding the design of more potent analogs.[10][11]
Experimental Protocol: QSAR Model Development
-
Data Collection:
-
Compile a dataset of dichloropyridinyl piperazine derivatives with experimentally determined biological activities (e.g., IC50 values).
-
Ensure the data is consistent and covers a significant range of activity.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors that represent its physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties).
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods such as multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the biological activity for the training set.
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using the test set.
-
Assess the statistical significance and robustness of the model.
-
Data Presentation: QSAR Model Data
| Derivative | Experimental pIC50 | Predicted pIC50 | Descriptor 1 (LogP) | Descriptor 2 (TPSA) |
| Compound 1 | 7.2 | 7.1 | 3.5 | 65.4 |
| Compound 2 | 6.8 | 6.9 | 3.2 | 72.1 |
| Compound 3 | 6.5 | 6.4 | 2.9 | 78.9 |
In Silico ADMET Prediction
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.[1][12][13] In silico ADMET models can be used to assess the drug-likeness of dichloropyridinyl piperazine derivatives.[14][15]
Experimental Protocol: ADMET Prediction
-
Compound Input:
-
Input the chemical structures of the dichloropyridinyl piperazine derivatives into an ADMET prediction software or web server (e.g., SwissADME, admetSAR).
-
-
Property Calculation:
-
The software calculates a range of ADMET-related properties based on the chemical structures.
-
-
Analysis:
-
Analyze the predicted properties to assess the potential for oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.
-
Data Presentation: Predicted ADMET Properties
| Derivative | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Predicted BBB Permeability |
| Compound X | 450.3 | 3.8 | 1 | 4 | High |
| Compound Y | 482.4 | 4.2 | 2 | 5 | Low |
| Compound Z | 465.3 | 3.5 | 1 | 5 | High |
Illustrative Signaling Pathway
To provide context for the potential therapeutic applications of dichloropyridinyl piperazine derivatives, a hypothetical signaling pathway is presented below. For instance, if these compounds were designed as inhibitors of a specific kinase, their mechanism of action would involve the modulation of a downstream signaling cascade.
Conclusion
While specific computational studies on dichloropyridinyl piperazine derivatives are not yet prevalent in the scientific literature, the computational tools and methodologies described in this guide provide a robust framework for their future investigation. By employing molecular docking, QSAR modeling, and in silico ADMET prediction, researchers can efficiently design and optimize novel derivatives with improved therapeutic potential. This computational approach, integrated with experimental validation, will be instrumental in unlocking the full potential of this promising class of compounds.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. tandfonline.com [tandfonline.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to Molecular Docking: Exploring the basics of structure-based drug design [parssilico.com]
- 6. mdpi.com [mdpi.com]
- 7. A Concise Review on the Significance of QSAR in Drug Design, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 8. A Concise Review on role of QSAR in Drug Design (2023) | V. Prema [scispace.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 15. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
Benchmarking 1-(3,5-Dichloropyridin-2-yl)piperazine Against Known Bioactive Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential biological activity of 1-(3,5-Dichloropyridin-2-yl)piperazine against well-characterized bioactive compounds. Due to the limited publicly available data on the specific biological activities of this compound, this analysis focuses on the well-documented activity of structurally related pyridinylpiperazine derivatives as α2-adrenoceptor antagonists. The piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and neurological effects.[1][2] The inclusion of a dichloropyridinyl moiety suggests a potential for potent and selective interaction with biological targets.
This guide benchmarks the potential α2-adrenoceptor antagonist activity of this compound against the known antagonists Yohimbine and Rauwolscine, as well as the structurally related compound 1-(3-Fluoro-2-pyridinyl)piperazine.
Comparative Analysis of α2-Adrenoceptor Antagonism
Pyridinylpiperazine derivatives have been identified as a class of potent and selective α2-adrenoceptor antagonists.[3] The benchmark compounds, Yohimbine and Rauwolscine, are well-established antagonists used as standards in pharmacological research. The structurally similar 1-(3-Fluoro-2-pyridinyl)piperazine has demonstrated greater potency than both yohimbine and rauwolscine in radioligand displacement assays.[3]
Table 1: Comparative Binding Affinities (Ki in nM) for α2-Adrenoceptor Subtypes
| Compound | α2A | α2B | α2C | α2D | Selectivity Profile |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| 1-(3-Fluoro-2-pyridinyl)piperazine | Potent (Specific Ki not available, but higher affinity than Yohimbine and Rauwolscine for the α2 site)[3] | - | - | - | Selective for α2 over α1 receptors[3] |
| Yohimbine | ~1.93 (Kd)[4] | - | - | - | α2 antagonist, also shows affinity for serotonin receptors[5][6] |
| Rauwolscine (α-Yohimbine) | 3.5[7] | 0.37[7] | 0.13[7] | 63.6[7] | Potent and selective α2 antagonist[7][8] |
Potential Antimicrobial Activity
Piperazine derivatives have been extensively studied for their antimicrobial and antifungal properties.[2][9][10][11][12] While specific data for this compound is not available, its structural components suggest that it warrants investigation for such activities. A comprehensive screening against a panel of pathogenic bacteria and fungi would be necessary to determine its potential in this area.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key assays are provided below.
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to α2-adrenoceptors.[13][14]
Objective: To determine the inhibition constant (Ki) of this compound for α2-adrenoceptor subtypes.
Materials:
-
Test Compound: this compound
-
Benchmark Compounds: Yohimbine, Rauwolscine
-
Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine
-
Cell membranes expressing specific human α2-adrenoceptor subtypes (α2A, α2B, α2C)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Non-specific binding control: Phentolamine (10 µM)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the target α2-adrenoceptor subtype on ice.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of the radioligand (e.g., [3H]-Rauwolscine at a concentration close to its Kd).
-
Increasing concentrations of the test compound or benchmark compound.
-
For non-specific binding wells, add a high concentration of an unlabeled antagonist like phentolamine.
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2][9][15]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.
Materials:
-
Test Compound: this compound
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) and antifungals (e.g., Fluconazole)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound and standard drugs in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the viability of mammalian cells.[16][17][18][19]
Objective: To evaluate the cytotoxic potential of this compound on a mammalian cell line (e.g., CHO-K1).
Materials:
-
Test Compound: this compound
-
CHO-K1 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
Signaling Pathway
The α2-adrenoceptors are G protein-coupled receptors (GPCRs) that, upon activation by agonists like norepinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound would block this effect.
Conclusion
While direct experimental data for this compound is currently lacking, the available information on structurally related pyridinylpiperazines strongly suggests its potential as an α2-adrenoceptor antagonist. The provided comparative data with established compounds like Yohimbine and Rauwolscine, along with detailed experimental protocols, offer a solid framework for researchers to initiate a comprehensive evaluation of this compound. Further investigation into its antimicrobial and cytotoxic profiles is also warranted to fully characterize its biological activity.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rauwolscine hydrochloride, alpha2 adrenergic antagonist (CAS 6211-32-1) | Abcam [abcam.com]
- 8. adooq.com [adooq.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. apjhs.com [apjhs.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ijcmas.com [ijcmas.com]
- 13. [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of adrenoceptors of the alpha 2-subtype on isolated human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iacld.com [iacld.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(3,5-Dichloropyridin-2-yl)piperazine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(3,5-Dichloropyridin-2-yl)piperazine, a compound that requires careful management due to its potential hazards.
Immediate Safety and Hazard Information
This compound is classified as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to safety protocols is crucial upon handling.
Hazard Identification and Precautionary Measures:
| Hazard Statement | Description | Precautionary Statement | Description |
| H315 | Causes skin irritation.[1][2] | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| H319 | Causes serious eye irritation.[1][2] | P264 | Wash skin thoroughly after handling.[1][2] |
| H335 | May cause respiratory irritation.[1][2] | P271 | Use only outdoors or in a well-ventilated area.[1][2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | ||
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | ||
| P405 | Store locked up.[1][2] | ||
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2][3][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][2]
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for halogenated organic waste.
-
Do not mix this compound with other non-halogenated chemical waste.
3. Containerization:
-
Place the waste in a chemically compatible and sealable container.
-
Ensure the container is in good condition and free from leaks.
4. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Associated hazard symbols (e.g., irritant)
-
5. Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][2][3]
-
The storage area should be cool and dry.[3]
6. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
In Case of a Spill:
-
Evacuate the area if necessary.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-(3,5-Dichloropyridin-2-yl)piperazine
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-(3,5-Dichloropyridin-2-yl)piperazine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 87394-60-3
Hazard Summary: This compound is classified as hazardous. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] All handling procedures must be conducted with appropriate personal protective equipment and in a controlled environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound.[3][4] |
| Eyes/Face | Safety goggles and face shield | Use tightly fitting safety goggles.[5] A face shield should also be worn to provide additional protection.[3] |
| Body | Laboratory coat and protective suit | A standard laboratory coat should be worn. For larger quantities or when there is a risk of splashing, a complete protective suit is advised.[3] |
| Respiratory | NIOSH-approved respirator | Use a respirator if working outside of a certified chemical fume hood or if dust formation is likely.[3][6] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a calibrated chemical fume hood is operational.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) and have them readily accessible within the fume hood.
-
Verify that an emergency eyewash station and safety shower are unobstructed and functional.[7]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.[8]
-
Use anti-static weigh boats to prevent scattering of the powdered compound.
-
Handle the compound gently to avoid creating dust.
3. Dissolution:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure the vessel is appropriately sized for the volume of solvent to be used.
4. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1][9]
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
| Spill | For minor spills, absorb with an inert material and place in a sealed container for disposal. For major spills, evacuate the area and contact emergency services.[10][11] |
Disposal Plan
As a halogenated organic compound, this compound and its containers require specific disposal procedures.
-
Waste Segregation: Collect all waste containing this compound in a designated, labeled hazardous waste container for halogenated organic waste.[10][12][13] Do not mix with non-halogenated waste.[8][12]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[10][12]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.[1][8]
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.[1][14]
Workflow for Safe Handling
Caption: Safe handling workflow from preparation to disposal.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
